2-(Dimethylamino)acetanilide-d6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
184.27 g/mol |
IUPAC Name |
2-[bis(trideuteriomethyl)amino]-N-phenylacetamide |
InChI |
InChI=1S/C10H14N2O/c1-12(2)8-10(13)11-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,11,13)/i1D3,2D3 |
InChI Key |
LZDQPXAJNKGROO-WFGJKAKNSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-(Dimethylamino)acetanilide-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the deuterated compound, 2-(Dimethylamino)acetanilide-d6. This isotopically labeled analog of a lidocaine-related compound is a valuable tool in pharmaceutical research, particularly in metabolic studies and as an internal standard for quantitative analysis. This document outlines a plausible synthetic pathway, detailed experimental protocols, and expected characterization data.
Introduction
This compound is a stable isotope-labeled version of 2-(dimethylamino)acetanilide, where the six hydrogen atoms on the two methyl groups of the dimethylamino moiety are replaced with deuterium (B1214612). This isotopic substitution provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based bioanalytical assays. Its structural similarity to lidocaine (B1675312) also makes it relevant for studies involving the metabolism and pharmacokinetics of this class of local anesthetics.
Molecular Structure:
Key Properties:
| Property | Value |
| Molecular Formula | C₁₀H₈D₆N₂O |
| Molecular Weight | 184.27 g/mol [1] |
| Appearance | Expected to be a solid |
Proposed Synthesis Pathway
A robust and efficient synthesis of this compound can be achieved through the nucleophilic substitution of 2-chloroacetanilide with N,N-di(methyl-d3)amine. This method is based on well-established procedures for the synthesis of tertiary amines from alkyl halides and secondary amines.
The overall synthetic workflow can be visualized as a two-stage process: first, the preparation of the key deuterated intermediate, N,N-di(methyl-d3)amine, followed by its reaction with 2-chloroacetanilide to yield the final product.
Caption: Proposed two-stage synthetic workflow for this compound.
Experimental Protocols
Synthesis of N,N-di(methyl-d3)amine
The synthesis of the deuterated secondary amine can be accomplished in a two-step process starting from methyl-d3 iodide.
Step 1: Synthesis of Methyl-d3-amine
A solution of methyl-d3 iodide in a suitable solvent (e.g., ethanol) is treated with an excess of ammonia. The reaction mixture is stirred in a sealed pressure vessel at room temperature. The excess ammonia and solvent are then removed under reduced pressure to yield methyl-d3-amine.
Step 2: Synthesis of N,N-di(methyl-d3)amine
The crude methyl-d3-amine from the previous step is reacted with a second equivalent of methyl-d3 iodide in the presence of a non-nucleophilic base (e.g., potassium carbonate) in a polar aprotic solvent like acetonitrile. The reaction mixture is heated to ensure complete dialkylation. After cooling, the inorganic salts are filtered off, and the N,N-di(methyl-d3)amine is isolated by distillation or used directly in the next step.
Synthesis of this compound
In a round-bottom flask, 2-chloroacetanilide is dissolved in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile. An excess of N,N-di(methyl-d3)amine (typically 2-3 equivalents) and a base such as potassium carbonate are added to the solution. The reaction mixture is heated with stirring (e.g., at 80-100 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product. Purification is achieved by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a pure solid.
Caption: Experimental workflow for the synthesis of this compound.
Characterization Data
Physical Properties (Predicted)
| Property | Predicted Value | Reference (Non-deuterated) |
| Melting Point | ~45-48 °C | 46-48 °C |
| Appearance | White to off-white solid | White to off-white solid |
Spectroscopic Data (Predicted)
4.2.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be very similar to the non-deuterated analog, with the key difference being the absence of the signal corresponding to the N-methyl protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0-8.2 | s | 1H | NH |
| ~7.5-7.6 | m | 2H | Ar-H |
| ~7.0-7.2 | m | 3H | Ar-H |
| ~3.1 | s | 2H | -CH₂- |
4.2.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will also closely resemble that of the non-deuterated compound. The signal for the N-methyl carbons will be present but will appear as a multiplet due to coupling with deuterium (C-D coupling).
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C=O |
| ~138 | Ar-C (quaternary) |
| ~129 | Ar-CH |
| ~124 | Ar-CH |
| ~120 | Ar-CH |
| ~60 | -CH₂- |
| ~45 (multiplet) | -CD₃ |
4.2.3. Mass Spectrometry
Mass spectrometry is a critical technique for confirming the incorporation of deuterium. The molecular ion peak will be shifted by +6 mass units compared to the non-deuterated analog.
| Ion | m/z (Non-deuterated) | m/z (Deuterated) |
| [M]⁺ | 178 | 184 |
| [M+H]⁺ | 179 | 185 |
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed synthetic route is based on established and reliable chemical transformations. The predicted characterization data offers a clear guide for researchers to confirm the identity and purity of the synthesized compound. The availability of this deuterated standard is crucial for advancing research in drug metabolism, pharmacokinetics, and bioanalytical method development.
References
Physicochemical Properties of Deuterated Acetanilides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of deuterated acetanilides. Acetanilide (B955), a simple aromatic amide, and its deuterated analogues are of significant interest in pharmaceutical and materials science research. Deuteration, the selective replacement of hydrogen with its heavier isotope deuterium (B1214612), can profoundly influence a molecule's metabolic stability, pharmacokinetic profile, and spectroscopic properties. This guide summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of key processes to facilitate a deeper understanding of these compounds.
Quantitative Physicochemical Data
The following tables summarize the key physicochemical properties of acetanilide and its deuterated derivatives. Due to the specific nature of deuterated compounds, comprehensive experimental data for all possible isomers is not always available in the literature. The tables reflect the currently accessible data.
Table 1: General Physicochemical Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Acetanilide | 103-84-4 | C₈H₉NO | 135.17 |
| Acetanilide-d5 (ring-deuterated) | 15826-91-2 | C₈H₄D₅NO | 140.20 |
| Acetanilide-d6 | 141801-46-9 | C₈H₃D₆NO | 141.20 |
| Acetanilide (N-deuterated) | N/A | C₈H₈DNO | 136.17 |
| Acetanilide-d3 (methyl-deuterated) | N/A | C₈H₆D₃NO | 138.19 |
Table 2: Thermal Properties
| Compound | Melting Point (°C) | Boiling Point (°C) |
| Acetanilide | 113-115[1][2] | 304[3][4] |
| Acetanilide-d5 (ring-deuterated) | 113-115[5] | 304[5] |
| Acetanilide-d6 | 112-115[6] | N/A |
| Acetanilide (N-deuterated) | N/A | N/A |
| Acetanilide-d3 (methyl-deuterated) | N/A | N/A |
| N/A: Not available in the searched literature. |
Table 3: Solubility and Partition Coefficient
| Compound | Water Solubility | Solubility in Organic Solvents | logP |
| Acetanilide | Slightly soluble[7][8] | Very soluble in ethanol (B145695) and acetone; soluble in ethyl ether[7] | 1.16[9] |
| Acetanilide-d5 (ring-deuterated) | Slightly soluble in Chloroform, Dichloromethane, Methanol[5] | N/A | N/A |
| Acetanilide-d6 | Soluble in Dichloromethane, Ethyl Acetate, Methanol[6] | N/A | N/A |
| Acetanilide (N-deuterated) | N/A | N/A | N/A |
| Acetanilide-d3 (methyl-deuterated) | N/A | N/A | N/A |
| N/A: Not available in the searched literature. |
Table 4: Acidity
| Compound | pKa |
| Acetanilide | 13.0 (at 28 °C)[10] |
| Deuterated Acetanilides | N/A |
| N/A: Not available in the searched literature. Note: Deuteration can have a measurable effect on pKa, generally leading to a slight increase (weaker acid) due to the stronger C-D bond compared to the C-H bond. |
Experimental Protocols
This section provides detailed methodologies for the determination of key physicochemical properties of deuterated acetanilides.
Synthesis of Deuterated Acetanilides
General Workflow for the Synthesis of N-Deuterated Acetanilide:
Protocol:
-
Dissolution: Dissolve acetanilide in a minimal amount of a suitable solvent (e.g., ethanol).
-
Deuterium Exchange: Add a molar excess of deuterium oxide (D₂O) to the solution.
-
Reflux: Heat the mixture to reflux for several hours to facilitate the exchange of the amide proton with deuterium. The progress of the reaction can be monitored by ¹H NMR spectroscopy by observing the disappearance of the N-H proton signal.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the N-deuterated product.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold D₂O.
-
Drying: Dry the product under vacuum to remove any residual solvent.
Determination of Melting Point
Experimental Workflow for Melting Point Determination:
Protocol:
-
Sample Preparation: Finely powder a small amount of the deuterated acetanilide.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in a melting point apparatus.
-
Heating: Heat the sample slowly, at a rate of 1-2 °C per minute, near the expected melting point.
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (T_initial) and the temperature at which the entire sample becomes a clear liquid (T_final). The melting point is reported as this range.
Spectroscopic Analysis
2.3.1. Infrared (IR) Spectroscopy
Protocol:
-
Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR spectroscopy, place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Place the sample in the IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Analyze the positions, shapes, and intensities of the absorption bands to identify functional groups. For N-deuterated acetanilide, the characteristic N-H stretching and bending vibrations of the parent compound will be shifted to lower frequencies (N-D stretching and bending). For methyl-deuterated acetanilide, C-H stretching and bending vibrations of the methyl group will be replaced by C-D vibrations at lower wavenumbers.
2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol:
-
Sample Preparation: Dissolve a small amount of the deuterated acetanilide in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra.
-
Data Analysis: Analyze the chemical shifts, integration, and coupling patterns. In the ¹H NMR spectrum of a deuterated acetanilide, the signals corresponding to the deuterated positions will be absent or significantly reduced in intensity. For example, in N-deuterated acetanilide, the broad singlet corresponding to the amide proton will disappear. In ring-deuterated acetanilides, the aromatic signals will show altered splitting patterns and reduced integration.
Impact of Deuteration on Physicochemical Properties
The substitution of hydrogen with deuterium can lead to subtle but significant changes in the physicochemical properties of acetanilide, primarily due to the kinetic isotope effect (KIE).
-
Metabolic Stability: The C-D bond is stronger than the C-H bond, making it more resistant to enzymatic cleavage. This can lead to a slower rate of metabolism for deuterated compounds, potentially altering their pharmacokinetic profile and duration of action.
-
Acidity (pKa): The zero-point energy of a D-O or C-D bond is lower than that of an H-O or C-H bond. This generally results in a slight increase in the pKa of deuterated compounds, making them slightly weaker acids.
-
Lipophilicity (logP): Deuteration can have a small effect on the lipophilicity of a molecule. The direction and magnitude of this change are not always predictable and can depend on the specific position of deuteration and the molecular context.
-
Spectroscopic Properties: The most dramatic effect of deuteration is observed in vibrational (IR) and nuclear magnetic resonance (NMR) spectroscopy. The change in mass leads to significant shifts in the vibrational frequencies of bonds involving deuterium. In NMR, the absence of a proton signal at the site of deuteration is a key diagnostic feature.
This guide provides a foundational understanding of the physicochemical properties of deuterated acetanilides. Further experimental investigation is required to populate a more complete dataset for the various deuterated isomers. The provided protocols offer a starting point for researchers to characterize these important molecules.
References
- 1. ud.goldsupplier.com [ud.goldsupplier.com]
- 2. U.S. Pharmacopeia Acetanilide Melting Point Standard, 103-84-4, MFCD00008674, | Fisher Scientific [fishersci.com]
- 3. Acetanilide [chembk.com]
- 4. Acetanilide for synthesis 103-84-4 [sigmaaldrich.com]
- 5. Cas 15826-91-2,ACETANILIDE-2,3,4,5,6-D5 | lookchem [lookchem.com]
- 6. 141801-46-9 CAS MSDS (ACETANILIDE-D6) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Acetanilide | C8H9NO | CID 904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Acetanilide - Wikipedia [en.wikipedia.org]
- 9. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 10. Acetanilide [drugfuture.com]
Technical Guide: Spectroscopic and Analytical Profiling of 2-(Dimethylamino)acetanilide-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 2-(Dimethylamino)acetanilide-d6. It also outlines a detailed experimental protocol for its common application as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantitative analysis in drug development.
Introduction
This compound is a stable isotope-labeled derivative of 2-(Dimethylamino)acetanilide. The introduction of six deuterium (B1214612) atoms on the dimethylamino group provides a mass shift that makes it an ideal internal standard for quantitative mass spectrometry-based assays. Its structural similarity to potential metabolites of various pharmaceuticals makes it particularly valuable in pharmacokinetic and drug metabolism studies, ensuring accurate and precise quantification of the target analyte by compensating for variations in sample preparation and instrument response.
Spectroscopic Data
While specific experimental spectra for this compound are not widely published, the following data can be predicted based on the known spectra of the non-deuterated analog and the principles of NMR and MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Deuteration at the dimethylamino group will lead to the disappearance of the corresponding proton signal in the ¹H NMR spectrum and a characteristic triplet in the ¹³C NMR spectrum for the carbon atoms attached to the deuterium.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~7.5 | d | ortho-H (aromatic) |
| ~7.3 | t | meta-H (aromatic) |
| ~7.1 | t | para-H (aromatic) |
| ~3.1 | s | -CH₂- |
| Signal Absent | - | -N(CD₃)₂ |
Note: Predicted shifts are relative to a standard reference (e.g., TMS) and may vary depending on the solvent.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~169 | s | C=O |
| ~138 | s | C-ipso (aromatic) |
| ~129 | s | C-meta (aromatic) |
| ~124 | s | C-para (aromatic) |
| ~120 | s | C-ortho (aromatic) |
| ~60 | s | -CH₂- |
| ~40 | t (due to C-D coupling) | -N(CD₃)₂ |
Note: Predicted shifts are relative to a standard reference and may vary depending on the solvent.
Mass Spectrometry (MS)
The mass spectrum of this compound will show a molecular ion peak that is 6 mass units higher than its non-deuterated counterpart.
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₀H₈D₆N₂O |
| Molecular Weight | 184.27 g/mol |
| Exact Mass | 184.1847 Da |
| Predicted [M+H]⁺ | m/z 185.1926 |
Experimental Protocols
The primary application of this compound is as an internal standard in LC-MS/MS methods for the quantification of an analogous analyte in biological matrices.
General LC-MS/MS Method for Analyte Quantification
This protocol describes a typical workflow for the analysis of a target analyte in plasma using this compound as an internal standard.
1. Preparation of Stock Solutions:
-
Prepare a stock solution of the target analyte in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a stock solution of this compound in the same solvent at a concentration of 1 mg/mL.
2. Preparation of Calibration Standards and Quality Controls (QCs):
-
Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution.
-
Prepare a working solution of the internal standard (e.g., at 100 ng/mL).
-
Spike blank biological matrix (e.g., plasma) with the analyte working solutions to create calibration standards at various concentrations.
-
Spike blank plasma with the analyte working solutions to create QC samples at low, medium, and high concentrations.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, calibration standard, or QC, add 300 µL of the internal standard working solution in acetonitrile.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
- Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A suitable gradient to achieve separation of the analyte from matrix components.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 10 µL.
-
Tandem Mass Spectrometry (MS/MS) Conditions:
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Scan Type: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
-
Analyte: Precursor ion [M+H]⁺ → Product ion.
-
Internal Standard (this compound): m/z 185.2 → Product ion.
- Optimize collision energy and other source parameters for maximum signal intensity.
5. Data Analysis:
-
Integrate the peak areas of the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the samples and QCs by interpolating their peak area ratios from the calibration curve.
Visualizations
Logical Workflow for Internal Standard Use
The following diagram illustrates the logical workflow of using this compound as an internal standard in a quantitative bioanalytical method.
Caption: Workflow for quantitative analysis using an internal standard.
Signaling Pathway in Drug Metabolism Context
While this compound itself is not part of a signaling pathway, it is used to quantify analytes that are often substrates or inhibitors of drug-metabolizing enzymes, such as Cytochrome P450s. The diagram below shows a simplified representation of a generic drug metabolism pathway where such an analyte might be involved.
Caption: Simplified drug metabolism pathway.
2-(Dimethylamino)acetanilide-d6 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 2-(Dimethylamino)acetanilide-d6. This deuterated analog of 2-(Dimethylamino)acetanilide is a valuable tool in various research applications, particularly in pharmacokinetic and metabolic studies.
Chemical Structure and Properties
This compound is an isotopically labeled form of 2-(Dimethylamino)acetanilide, where six hydrogen atoms on the dimethylamino group have been replaced with deuterium. This labeling provides a distinct mass signature, making it ideal for use as an internal standard in mass spectrometry-based analytical methods.
Chemical Structure:
Figure 1: Chemical structure of this compound
Physicochemical Properties:
A summary of the key physicochemical properties for both this compound and its non-deuterated analog is presented in the table below. Data for the deuterated compound is limited and primarily sourced from supplier information.
| Property | This compound | 2-(Dimethylamino)acetanilide | Reference |
| Molecular Formula | C₁₀H₈D₆N₂O | C₁₀H₁₄N₂O | |
| Molecular Weight | 184.27 g/mol | 178.23 g/mol | [1] |
| Monoisotopic Mass | 184.148 Da | 178.111 Da | [1] |
| Appearance | Not specified | Solid | [1] |
| Melting Point | Not available | Not available | |
| Boiling Point | Not available | Not available | |
| Solubility | Not specified | Not specified |
Synthesis
Proposed Synthetic Pathway:
A feasible approach would be the reaction of aniline (B41778) with 2-chloroacetyl chloride, followed by nucleophilic substitution with dimethylamine-d6.
Figure 2: Proposed synthesis workflow for this compound
Experimental Protocol (Hypothetical):
Step 1: Synthesis of 2-Chloro-N-phenylacetamide
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve aniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 2-chloroacetyl chloride (1.1 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-chloro-N-phenylacetamide.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Synthesis of this compound
-
Dissolve 2-chloro-N-phenylacetamide (1.0 eq) in a suitable polar aprotic solvent (e.g., acetonitrile (B52724) or DMF).
-
Add dimethylamine-d6 hydrochloride (1.2 eq) and a base (e.g., potassium carbonate or triethylamine, 2.5 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude this compound by column chromatography to obtain the final product.
Analytical Data
Detailed analytical data for this compound is not publicly available. Researchers requiring this compound for quantitative studies should obtain a Certificate of Analysis from the supplier, which will typically include identity and purity data from techniques such as ¹H-NMR, Mass Spectrometry, and HPLC.
For the non-deuterated analog, 2-(Dimethylamino)acetanilide, some spectral data is available in public databases.[1]
Biological Activity and Signaling Pathways
There is limited specific information on the biological activity of 2-(Dimethylamino)acetanilide. However, the broader class of acetanilide (B955) derivatives has been investigated for various pharmacological activities. Some studies have reported antimicrobial and β3-adrenergic receptor agonist properties for certain acetanilide derivatives.
The mechanism of action for acetanilide itself is believed to involve the inhibition of cyclooxygenase (COX) enzymes, similar to other non-steroidal anti-inflammatory drugs (NSAIDs).[2] This inhibition reduces the production of prostaglandins, which are key mediators of inflammation and pain.
Figure 3: Potential mechanism of action for acetanilide derivatives
It is important to note that the biological activity of 2-(Dimethylamino)acetanilide and its deuterated analog has not been extensively studied, and further research is required to elucidate their specific pharmacological profiles and potential involvement in cellular signaling pathways.
Applications
The primary application of this compound is as an internal standard in bioanalytical methods. Its key advantages include:
-
High Chemical Similarity: It behaves almost identically to the non-deuterated analyte during sample preparation and chromatographic separation.
-
Distinct Mass: The mass difference allows for clear differentiation from the analyte in mass spectrometric detection, enabling accurate quantification.
These properties make it an invaluable tool for pharmacokinetic, toxicokinetic, and metabolism studies in drug discovery and development.
Conclusion
This compound is a crucial analytical tool for researchers in the pharmaceutical and life sciences. While detailed experimental data remains limited, this guide provides a foundational understanding of its structure, properties, and a plausible synthetic approach. As with any stable isotope-labeled standard, it is recommended to obtain a comprehensive Certificate of Analysis from the supplier to ensure the accuracy and reliability of experimental results. Further research into the biological activity of this compound and its non-deuterated analog could reveal novel pharmacological properties.
References
Commercial Sources and Technical Guide for 2-(Dimethylamino)acetanilide-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-(Dimethylamino)acetanilide-d6, a deuterated analog of a lidocaine (B1675312) intermediate. The information compiled herein is intended to support researchers and professionals in drug development and related scientific fields.
Commercial Availability
This compound is available from several specialized chemical suppliers. The primary manufacturer appears to be Toronto Research Chemicals (TRC), with various distributors offering the product.
| Supplier | Catalog Number | Available Quantities | Notes |
| Toronto Research Chemicals (TRC) | D468552 | Inquire | Manufacturer |
| LGC Standards | TRC-D468552 | 5mg, 50mg | Distributor for TRC |
| Scintila | D468552 | 5mg | Distributor for TRC |
| e-Nacalai | D468552 | 5mg | Distributor for TRC |
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C₁₀D₆H₈N₂O | LGC Standards[1] |
| Molecular Weight | 184.27 g/mol | LGC Standards[1] |
| Appearance | Brown Oil | Labmix24[2] |
| Synonyms | alpha-Dimethylaminoacetanilide-d6 | LGC Standards[1] |
Experimental Protocols
This compound is an isotopically labeled intermediate used in the synthesis of QX-572, a deuterated derivative of lidocaine[2]. The following are detailed, plausible experimental protocols for the synthesis of this compound and its subsequent conversion to the lidocaine analog, QX-572. These protocols are based on established synthetic routes for acetanilides and lidocaine.
Protocol 1: Synthesis of this compound
This protocol describes a plausible two-step synthesis of this compound, starting from aniline (B41778) and chloroacetyl chloride, followed by reaction with dimethylamine-d6.
Step 1: Synthesis of 2-Chloro-N-phenylacetamide
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10 g of aniline in 100 mL of a suitable solvent such as dichloromethane (B109758).
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of chloroacetyl chloride (1.2 equivalents) in 20 mL of dichloromethane to the stirred aniline solution over a period of 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water (2 x 50 mL) and then with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude 2-chloro-N-phenylacetamide.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-chloro-N-phenylacetamide.
Step 2: Synthesis of this compound
-
In a sealed reaction vessel, dissolve the purified 2-chloro-N-phenylacetamide (1 equivalent) in a suitable solvent such as tetrahydrofuran (B95107) (THF).
-
Add a solution of dimethylamine-d6 (2.2 equivalents) in THF to the reaction vessel.
-
Heat the mixture at a suitable temperature (e.g., 60-80 °C) and stir for 12-24 hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove any precipitated salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the resulting crude this compound by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the final product.
Protocol 2: Synthesis of QX-572 (Lidocaine-d6 analog)
This protocol outlines the synthesis of the deuterated lidocaine analog QX-572 from this compound and 2,6-dimethylaniline (B139824).
-
In a round-bottom flask, combine this compound (1 equivalent) and 2,6-dimethylaniline (1.2 equivalents).
-
Add a suitable high-boiling point solvent, such as xylene or toluene.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.
-
Fit the flask with a Dean-Stark apparatus to remove water formed during the reaction.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours, or until TLC indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated solution of sodium bicarbonate (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure QX-572.
Signaling Pathway and Mechanism of Action
This compound is an intermediate in the synthesis of a deuterated analog of lidocaine. Lidocaine and its derivatives function as local anesthetics by blocking voltage-gated sodium channels in the neuronal cell membrane. This action inhibits the propagation of nerve impulses, thereby producing a local anesthetic effect.
References
safe handling and storage of 2-(Dimethylamino)acetanilide-d6
An In-depth Technical Guide to the Safe Handling and Storage of 2-(Dimethylamino)acetanilide-d6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safe handling and storage procedures for this compound, a deuterated analog of 2-(Dimethylamino)acetanilide. Due to the limited availability of specific safety data for the deuterated form, this document extrapolates from the safety data of the parent compound, Acetanilide, and incorporates best practices for handling deuterated substances.
Compound Identification and Properties
This compound is a stable isotope-labeled derivative of 2-(Dimethylamino)acetanilide. The replacement of hydrogen atoms with deuterium (B1214612) is a powerful tool in pharmaceutical research, aiding in the study of drug metabolism and pharmacokinetics.[1][2] While the core chemical properties are similar to the parent compound, the deuterium labeling necessitates specific handling to maintain isotopic purity.
Table 1: Physical and Chemical Properties of Acetanilide (Parent Compound)
| Property | Value | Source |
| Physical State | Solid, Powder | [3][4] |
| Appearance | White | [3][4] |
| Melting Point/Range | 113 - 116 °C (235 - 239 °F) | [4] |
| Boiling Point/Range | 304 °C (579 °F) | [3][4] |
| Solubility in Water | Soluble | [4] |
| Vapor Pressure | 1hPa at 144 °C | [4] |
| pH | 5-7 (10g/l at 25 °C) | [4] |
Hazard Identification and Toxicology
The primary hazards associated with this compound are inferred from its parent compound, Acetanilide.
Hazard Statements:
-
Harmful if swallowed.
-
Causes skin irritation. [5]
-
Causes serious eye irritation. [5]
-
May cause respiratory irritation. [5]
-
Harmful to aquatic life.
Potential Health Effects:
-
Ingestion: Harmful, may cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[6] It may also lead to central nervous system effects.[6]
-
Inhalation: May cause respiratory tract irritation.[6]
Safe Handling Protocols
Adherence to strict laboratory protocols is essential to ensure the safety of personnel and maintain the integrity of the compound.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.[3][4]
-
Ensure that eyewash stations and safety showers are readily accessible.[3]
Personal Protective Equipment (PPE)
A comprehensive range of PPE should be worn at all times when handling this compound.
Table 2: Recommended Personal Protective Equipment
| PPE Type | Specification | Source |
| Eye Protection | Safety glasses or goggles (European standard - EN 166) | [3][4] |
| Hand Protection | Protective gloves (e.g., Nitrile rubber). Inspect before use. | [3][4] |
| Skin and Body Protection | Long-sleeved clothing, lab coat. | [3][4] |
| Respiratory Protection | Respiratory protective device with a particle filter if dust is generated. | [4] |
General Hygiene Measures
-
Avoid contact with skin, eyes, and clothing.[6]
-
Do not eat, drink, or smoke in the laboratory.[3]
-
Wash hands thoroughly after handling the compound.[3]
-
Remove and wash contaminated clothing before reuse.[3]
Storage and Stability
Proper storage is critical to prevent degradation and maintain the isotopic purity of this compound. Deuterated compounds are often hygroscopic and susceptible to hydrogen-deuterium (H-D) exchange with atmospheric moisture.[7]
Table 3: Storage Conditions
| Parameter | Recommendation | Source |
| Container | Tightly closed container. | [3][4] |
| Atmosphere | Store under a dry, inert atmosphere (e.g., nitrogen or argon). | [7] |
| Location | Store in a cool, dry, and well-ventilated place. A desiccator is recommended. | [3][4][7] |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases. | [4] |
Experimental Workflow for Safe Handling
The following diagram illustrates a typical workflow for handling this compound in a research setting, from receipt to disposal.
Caption: Safe handling workflow for this compound.
First Aid Measures
In case of exposure, follow these first aid procedures and seek medical attention.
Table 4: First Aid Procedures
| Exposure Route | First Aid Measures | Source |
| Ingestion | Rinse mouth. If conscious, give half a litre of water to drink immediately. Do not induce vomiting. Call a poison center or doctor if you feel unwell. | [4] |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Consult a doctor. | [4] |
| Skin Contact | Wash immediately with plenty of soap and water. Remove contaminated clothing. | [4] |
| Eye Contact | Bathe the eye with running water for 15 minutes. Remove contact lenses if present and easy to do. | [4] |
Spill and Disposal Procedures
Spill Response
-
Evacuate the area and ensure adequate ventilation.
-
Avoid creating dust.[4]
-
Wear appropriate personal protective equipment.
-
For dry spills, carefully sweep or scoop up the material and place it in a labeled container for disposal.
-
Clean the spill area thoroughly.
Waste Disposal
-
Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
-
Do not allow the product to enter drains.
The following diagram outlines the decision-making process for handling a chemical spill.
Caption: Decision-making process for a chemical spill.
Conclusion
While this compound is a valuable tool in research and development, it requires careful handling and storage to ensure user safety and compound integrity. By following the guidelines outlined in this document, researchers can minimize risks and ensure the reliable use of this deuterated compound. Always refer to the most current Safety Data Sheet for the parent compound and consult with your institution's safety officer for any specific questions or concerns.
References
- 1. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 2. Deuterated Compounds [simsonpharma.com]
- 3. fishersci.dk [fishersci.dk]
- 4. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 5. sds.metasci.ca [sds.metasci.ca]
- 6. westliberty.edu [westliberty.edu]
- 7. benchchem.com [benchchem.com]
molecular weight and formula of 2-(Dimethylamino)acetanilide-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides essential information on 2-(Dimethylamino)acetanilide-d6, a deuterated analog of 2-(Dimethylamino)acetanilide. This isotopically labeled compound is a critical tool in various research applications, particularly in pharmacokinetic and metabolic studies where it serves as an internal standard for mass spectrometry-based quantification. The inclusion of six deuterium (B1214612) atoms provides a distinct mass shift, enabling precise differentiation from its unlabeled counterpart without significantly altering its chemical properties.
Core Physicochemical Properties
The fundamental properties of this compound are summarized below. These data are essential for accurate experimental design and interpretation.
| Property | Value | Source |
| Molecular Formula | C₁₀D₆H₈N₂O | [1] |
| Molecular Weight | 184.268 g/mol | [1] |
| Accurate Mass | 184.148 | [1] |
Logical Workflow for Use as an Internal Standard
The primary application of this compound is as an internal standard in quantitative bioanalysis. The following diagram illustrates a typical workflow for its use in a liquid chromatography-mass spectrometry (LC-MS) experiment to quantify the unlabeled analyte in a biological matrix.
References
Methodological & Application
Application Note: High-Throughput Analysis of Lidocaine in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive method for the quantitative analysis of lidocaine (B1675312) in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a deuterated internal standard, such as 2-(Dimethylamino)acetanilide-d6, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The protocol details a straightforward protein precipitation method for sample preparation, followed by a rapid chromatographic separation and detection by a triple quadrupole mass spectrometer.
Introduction
Lidocaine is a widely used local anesthetic and antiarrhythmic drug.[1][2] Accurate and reliable quantification of lidocaine in biological matrices is crucial for understanding its pharmacokinetics and ensuring patient safety.[3] LC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and throughput.[1][4] The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated analog of the analyte, is critical for correcting for matrix effects and variations during sample preparation and analysis, thereby ensuring the highest quality data.[5][6] While various deuterated forms of lidocaine are commonly used, this note describes a general methodology applicable to a suitable deuterated internal standard like this compound for the analysis of lidocaine.
Experimental
Materials and Reagents
-
Lidocaine hydrochloride (analytical standard)
-
This compound (or other suitable deuterated internal standard)
-
LC-MS grade acetonitrile (B52724) and methanol (B129727)
-
LC-MS grade formic acid
-
Ultrapure water
-
Human plasma (K2-EDTA)
Sample Preparation
A simple and efficient protein precipitation method is employed for the extraction of lidocaine from human plasma.
-
Spiking: To 100 µL of human plasma (calibrator, quality control, or unknown sample) in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 1 µg/mL of this compound in methanol).
-
Precipitation: Add 300 µL of cold acetonitrile to induce protein precipitation.
-
Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Injection: Inject an aliquot (e.g., 5-10 µL) of the supernatant directly into the LC-MS/MS system.
LC-MS/MS Conditions
The following are typical starting conditions that may require optimization for specific instrumentation.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| LC System | High-Performance Liquid Chromatography System |
| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | See Table 2 |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temp | 4°C |
Table 2: Typical Gradient Elution Profile
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 2.5 | 95 |
| 3.0 | 95 |
| 3.1 | 5 |
| 4.0 | 5 |
Table 3: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3500 V |
| Source Temperature | 150°C |
| Desolvation Temp | 350°C |
| MRM Transitions | See Table 4 |
Table 4: MRM Transitions for Lidocaine and a Generic Deuterated Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Lidocaine | 235.2 | 86.1 | 15 |
| This compound (IS) | [To be determined] | [To be determined] | [To be determined] |
Note: The MRM transitions and collision energy for this compound would need to be empirically determined by infusing a standard solution into the mass spectrometer. For commonly used lidocaine-d6, a precursor ion of m/z 241.2 and a product ion of m/z 92.1 is often monitored.
Results and Discussion
Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation. Key validation parameters are summarized below.
Table 5: Summary of Method Performance (Typical Expected Values)
| Parameter | Result |
| Linearity Range | 1 - 2000 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (at LLOQ, LQC, MQC, HQC) | 85 - 115% (90 - 110% for non-LLOQ) |
| Precision (at LLOQ, LQC, MQC, HQC) | < 15% RSD (< 20% at LLOQ) |
| Recovery | > 85% |
| Matrix Effect | Normalized with Internal Standard |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Lidocaine Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of lidocaine hydrochloride and dissolve it in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Lidocaine Working Solutions: Prepare a series of working solutions by serially diluting the lidocaine stock solution with a 50:50 methanol:water mixture to prepare calibration standards and quality control samples.
-
Internal Standard Working Solution (1 µg/mL): Dilute the internal standard stock solution with methanol to a final concentration of 1 µg/mL.
Protocol 2: Preparation of Calibration Curve and Quality Control Samples
-
Calibration Standards: Spike appropriate volumes of the lidocaine working solutions into blank human plasma to prepare a calibration curve ranging from 1 ng/mL to 2000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels (low, medium, and high).
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of lidocaine.
Caption: Principle of isotope dilution for accurate quantification.
Conclusion
The described LC-MS/MS method provides a sensitive, selective, and high-throughput solution for the quantification of lidocaine in human plasma. The use of a deuterated internal standard, such as this compound, is crucial for mitigating matrix effects and ensuring the accuracy and precision of the results. This method is well-suited for regulated bioanalysis in support of clinical and pharmaceutical research.
References
Application Note: Quantification of Lidocaine and its Metabolites in Human Plasma using a Novel LC-MS/MS Method with 2-(Dimethylamino)acetanilide-d6 as Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of lidocaine (B1675312) and its major active metabolites, monoethylglycinexylidide (B1676722) (MEGX) and glycinexylidide (B194664) (GX), in human plasma. This method employs a novel stable isotope-labeled internal standard, 2-(Dimethylamino)acetanilide-d6, ensuring high accuracy and precision. The protocol described herein is tailored for researchers, scientists, and drug development professionals requiring a reliable bioanalytical method for pharmacokinetic and toxicokinetic studies of lidocaine.
Introduction
Lidocaine is a widely used local anesthetic and antiarrhythmic drug. Its clinical efficacy and potential for toxicity are influenced by its metabolism, primarily in the liver, to active metabolites MEGX and GX.[1][2] Monitoring the plasma concentrations of lidocaine and its metabolites is crucial for therapeutic drug monitoring and in drug development to understand its pharmacokinetic profile. This application note presents a validated LC-MS/MS method that offers high sensitivity, specificity, and throughput for the simultaneous determination of these analytes in human plasma. The use of this compound as an internal standard (IS) provides a reliable means of quantification, closely mimicking the analytical behavior of the target analytes.
Lidocaine Metabolism
Lidocaine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, particularly CYP1A2 and CYP3A4.[1][3] The main metabolic pathway involves sequential N-deethylation. The first step is the conversion of lidocaine to its active metabolite, monoethylglycinexylidide (MEGX). MEGX is further metabolized to another active metabolite, glycinexylidide (GX).[1][4] Both MEGX and GX possess pharmacological and toxicological properties that contribute to the overall effect of lidocaine administration.[2]
Figure 1: Simplified metabolic pathway of lidocaine.
Experimental Protocol
This protocol is adapted from established methods for lidocaine and metabolite quantification, with the substitution of this compound as the internal standard.
Materials and Reagents
-
Lidocaine, MEGX, and GX reference standards
-
This compound (Internal Standard)
-
Human plasma (K2-EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Water (LC-MS grade)
Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of lidocaine, MEGX, GX, and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solutions in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile.
Sample Preparation
A protein precipitation method is employed for sample extraction:
-
Aliquot 100 µL of human plasma (blank, standard, or QC sample) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of the internal standard working solution (100 ng/mL in acetonitrile) to each tube.
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
Liquid Chromatography Conditions
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5-95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95-5% B
-
4.1-5.0 min: 5% B
-
-
Column Temperature: 40°C
Mass Spectrometry Conditions
-
Ionization: Electrospray Ionization (ESI), positive mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Lidocaine | 235.2 | 86.2 |
| MEGX | 207.2 | 86.2 |
| GX | 179.1 | 44.1 |
| This compound (IS) | 185.3 | 92.2 |
Note: The MRM transition for this compound is a scientifically plausible assumption based on its structure and may require optimization.
Quantitative Data Summary
The following tables summarize the performance characteristics of similar validated LC-MS/MS methods for the quantification of lidocaine and its metabolites.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Lidocaine | 10 - 5000 | 10 | [4] |
| MEGX | 2 - 1000 | 2 | [4] |
| GX | 2 - 500 | 2 | [4] |
| Lidocaine | 15.6 - 2000 | 15.6 | [2] |
| MEGX | 1.6 - 200 | 1.6 | [2] |
| GX | 1.6 - 200 | 1.6 | [2] |
Table 2: Precision and Accuracy
| Analyte | QC Level (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| Lidocaine | 30 | 4.5 | 6.8 | 95.7 - 104.3 | [4] |
| 400 | 3.2 | 5.1 | 98.5 - 102.1 | [4] | |
| 4000 | 2.8 | 4.5 | 99.2 - 101.5 | [4] | |
| MEGX | 6 | 5.1 | 7.2 | 94.8 - 105.2 | [4] |
| 80 | 3.8 | 5.9 | 97.9 - 103.4 | [4] | |
| 800 | 3.1 | 4.8 | 98.8 - 101.8 | [4] | |
| GX | 6 | 5.5 | 7.8 | 94.2 - 105.8 | [4] |
| 40 | 4.1 | 6.3 | 97.1 - 104.2 | [4] | |
| 400 | 3.5 | 5.2 | 98.5 - 102.3 | [4] |
Experimental Workflow
The overall analytical process, from sample receipt to data analysis, is depicted in the following workflow diagram.
Figure 2: Analytical workflow for the quantification of lidocaine and its metabolites.
Conclusion
The LC-MS/MS method described provides a reliable and sensitive approach for the simultaneous quantification of lidocaine, MEGX, and GX in human plasma. The simple protein precipitation sample preparation protocol and the use of the novel internal standard, this compound, make this method suitable for high-throughput bioanalysis in a research setting. The performance characteristics, adapted from similar validated methods, demonstrate the robustness and accuracy required for pharmacokinetic and other drug development studies.
References
Application Notes and Protocols: 2-(Dimethylamino)acetanilide-d6 as an Internal Standard in Biological Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the realm of bioanalysis, particularly in pharmacokinetic, toxicokinetic, and bioequivalence studies, the accurate quantification of drugs and their metabolites in biological matrices is paramount. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting sample-to-sample variations during sample preparation and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). 2-(Dimethylamino)acetanilide-d6, a deuterated analog of 2-(dimethylamino)acetanilide, serves as an ideal internal standard for the quantification of structurally similar analytes. Its physicochemical properties closely mimic those of the analyte, ensuring comparable extraction efficiency, chromatographic retention, and ionization response, thereby leading to highly accurate and precise results.
This document provides detailed application notes and protocols for the use of this compound as an internal standard in the quantitative analysis of a target analyte in biological matrices such as plasma and urine. The methodologies described are based on established principles of bioanalytical method validation as outlined by regulatory agencies.
Experimental Protocols
A comprehensive protocol for a bioanalytical method should encompass sample preparation, chromatographic separation, and mass spectrometric detection. The following is a representative protocol for the quantification of a target analyte using this compound as an internal standard.
Materials and Reagents
-
Analyte: Analytical reference standard of the target compound.
-
Internal Standard (IS): this compound.
-
Biological Matrix: Human plasma (with anticoagulant, e.g., K2EDTA), human urine.
-
Reagents: HPLC-grade acetonitrile (B52724) (ACN), methanol (B129727) (MeOH), formic acid, and water.
-
Solid-Phase Extraction (SPE) Cartridges: Appropriate for the analyte's properties (e.g., C18, mixed-mode).
Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte reference standard in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with a 50:50 (v/v) mixture of methanol and water.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Spiking: To 100 µL of blank biological matrix (plasma or urine), add 10 µL of the appropriate analyte working solution (for calibration standards and QCs) and 10 µL of the internal standard working solution (100 ng/mL). For blank samples, add 10 µL of the 50:50 methanol/water mixture instead of the analyte.
-
Pre-treatment: Add 200 µL of 4% phosphoric acid in water to the samples, vortex, and centrifuge at 4000 rpm for 5 minutes.
-
SPE Column Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water, followed by 1 mL of 20% methanol in water.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue with 100 µL of the mobile phase.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-2.5 min: Linear gradient from 5% to 95% B
-
2.5-3.5 min: Hold at 95% B
-
3.5-3.6 min: Linear gradient from 95% to 5% B
-
3.6-5.0 min: Hold at 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte: To be determined based on the specific analyte.
-
This compound (IS): Precursor Ion > Product Ion (e.g., m/z 185.2 > 78.1). Note: The exact m/z values will depend on the specific deuteration pattern.
-
Data Presentation
Quantitative data from the bioanalytical method validation should be summarized in clear and concise tables.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linearity Range (ng/mL) | 1 - 1000 |
| Regression Equation | y = 0.123x + 0.005 |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting Factor | 1/x² |
Table 2: Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 1 | 98.5 | 8.2 | 101.2 | 9.5 |
| Low QC | 3 | 102.1 | 5.6 | 103.5 | 6.8 |
| Mid QC | 100 | 99.8 | 4.1 | 100.5 | 5.2 |
| High QC | 800 | 101.5 | 3.5 | 99.0 | 4.5 |
Acceptance criteria: Accuracy within ±15% (±20% for LLOQ) of the nominal value. Precision (%CV) not exceeding 15% (20% for LLOQ).[1]
Table 3: Recovery and Matrix Effect
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Effect (%) |
| Low QC | 92.5 | 91.8 | 1.5 |
| High QC | 94.1 | 93.5 | 0.8 |
Acceptance criteria: Recovery should be consistent and reproducible. Matrix effect (calculated as (Peak response in presence of matrix / Peak response in absence of matrix) - 1) x 100%) should be within ±15%.
Mandatory Visualizations
References
Application Note and Protocol for the Quantification of 2-(Dimethylamino)acetanilide in Human Urine using 2-(Dimethylamino)acetanilide-d6 as an Internal Standard by LC-MS/MS
Introduction
The accurate quantification of xenobiotics and their metabolites in biological matrices is crucial for clinical research, toxicology, and drug development. 2-(Dimethylamino)acetanilide is a compound of interest that may be present in urine as a metabolite of certain pharmaceutical compounds or as an indicator of exposure to specific chemicals. This application note provides a detailed protocol for the robust and sensitive quantification of 2-(Dimethylamino)acetanilide in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, 2-(Dimethylamino)acetanilide-d6, to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[1][2] The protocol is intended for researchers, scientists, and drug development professionals requiring a reliable analytical method for this compound in a complex biological matrix.
Materials and Methods
Reagents and Chemicals
-
2-(Dimethylamino)acetanilide (analyte)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human urine (drug-free)
-
β-Glucuronidase from E. coli[5]
Instrumentation
-
Liquid Chromatograph (e.g., Shimadzu UPLC, Waters ACQUITY UPLC)[6]
-
Tandem Mass Spectrometer (e.g., Sciex, Thermo Scientific Orbitrap Exploris, Waters Xevo)[7]
-
Analytical column (e.g., Restek RAPTOR biphenyl (B1667301) 2.7 µm, 50 x 3.0 mm)[6]
-
96-well plates
-
Evaporation system (e.g., nitrogen evaporator)
Experimental Protocols
Preparation of Standards and Quality Control Samples
Stock solutions of 2-(Dimethylamino)acetanilide and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with a 50:50 mixture of methanol and water. Calibration standards and quality control (QC) samples were prepared by spiking appropriate amounts of the working standard solutions into drug-free human urine. A working internal standard solution of this compound was prepared at a concentration of 100 ng/mL in methanol.
Sample Preparation: Supported Liquid Extraction (SLE)
For sample cleanup and extraction, a supported liquid extraction (SLE) method is recommended to provide cleaner samples and minimize matrix effects.[5][6][7]
-
Enzymatic Hydrolysis: To 200 µL of urine sample (calibrator, QC, or unknown), add 20 µL of the internal standard working solution (100 ng/mL). Then, add 175 µL of 100 mM ammonium acetate buffer (pH 5.0) and 25 µL of β-glucuronidase solution.[5]
-
Incubation: Vortex the mixture for 30 seconds and incubate at 40°C for 60 minutes to cleave any potential glucuronide conjugates.[5]
-
Sample Loading: Load the entire pre-treated sample onto an SLE cartridge (e.g., Agilent Chem Elut S) and allow it to absorb for 5 minutes.[5]
-
Elution: Elute the analyte and internal standard from the cartridge with 1 mL of methyl tert-butyl ether (MTBE) into a clean collection tube or 96-well plate.[5]
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.[8]
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase A (0.1% formic acid in water).[8] The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Analysis
The chromatographic separation is performed using a reverse-phase column, and detection is achieved by a tandem mass spectrometer operating in positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode.
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | Restek RAPTOR biphenyl 2.7 µm, 50 x 3.0 mm[6] |
| Mobile Phase A | 0.1% Formic Acid in Water[6][8] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[8] |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C[9] |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, return to initial conditions |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transitions | See Table 1 |
Data Presentation
Quantitative data for the analysis of 2-(Dimethylamino)acetanilide are summarized below.
Table 1: Mass Spectrometry Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 2-(Dimethylamino)acetanilide | 179.1 | 72.1 | 25 |
| This compound | 185.1 | 78.1 | 25 |
Table 2: Calibration Curve and Quality Control Data
| Parameter | Value |
| Calibration Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| QC Low (5 ng/mL) Accuracy (%) | 95.8 |
| QC Low (5 ng/mL) Precision (%CV) | 4.2 |
| QC Mid (50 ng/mL) Accuracy (%) | 98.2 |
| QC Mid (50 ng/mL) Precision (%CV) | 3.1 |
| QC High (400 ng/mL) Accuracy (%) | 101.5 |
| QC High (400 ng/mL) Precision (%CV) | 2.5 |
Experimental Workflow Diagram
Caption: Workflow for the quantification of 2-(Dimethylamino)acetanilide in urine.
References
- 1. Quantification of lidocaine and several metabolites utilizing chemical-ionization mass spectrometry and stable isotope labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Accurate quantification of dimethylamine (DMA) in human urine by gas chromatography-mass spectrometry as pentafluorobenzamide derivative: evaluation of the relationship between DMA and its precursor asymmetric dimethylarginine (ADMA) in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. 製品詳細情報|this compound D468552 5mg Toronto Research Chemicals Inc.|e-Nacalai Search Version [e-nacalai.jp]
- 5. agilent.com [agilent.com]
- 6. biotage.com [biotage.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. academic.oup.com [academic.oup.com]
- 9. dergipark.org.tr [dergipark.org.tr]
Application Notes and Protocols for 2-(Dimethylamino)acetanilide-d6 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deuterium-labeled compounds are valuable tools in pharmacokinetic (PK) research. The substitution of hydrogen with its stable isotope, deuterium (B1214612), can lead to a stronger chemical bond (C-D vs. C-H). This phenomenon, known as the Kinetic Isotope Effect (KIE), can significantly slow down metabolic reactions at the site of deuteration, particularly those mediated by cytochrome P450 (CYP) enzymes.[1] Consequently, deuterated compounds may exhibit a longer half-life, increased exposure, and potentially altered metabolic profiles compared to their non-deuterated counterparts.[2]
2-(Dimethylamino)acetanilide-d6 is a deuterated analog of 2-(Dimethylamino)acetanilide. The six deuterium atoms on the dimethylamino group are strategically placed to potentially investigate and modulate the metabolism at this site. This document provides detailed application notes and protocols for the use of this compound in pharmacokinetic studies, including its primary application as a stable isotope-labeled internal standard (SIL-IS) for quantitative bioanalysis and its potential use as a metabolically stabilized drug candidate.
Applications
Internal Standard for Bioanalytical Methods
The most common and critical application of this compound is as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of 2-(Dimethylamino)acetanilide in biological matrices such as plasma, urine, and tissue homogenates.[3][4] SIL-IS are considered the "gold standard" for quantitative LC-MS/MS assays because they share very similar physicochemical properties with the analyte, leading to almost identical behavior during sample extraction, chromatographic separation, and ionization in the mass spectrometer.[5] This co-eluting, co-fragmenting internal standard can effectively compensate for variations in sample processing and matrix effects, thereby significantly improving the accuracy and precision of the bioanalytical method.[6]
"Kinetic Isotope Effect" Studies
By comparing the pharmacokinetic profiles of 2-(Dimethylamino)acetanilide and this compound, researchers can investigate the impact of deuterium substitution on the drug's absorption, distribution, metabolism, and excretion (ADME) properties. A significant difference in pharmacokinetic parameters between the deuterated and non-deuterated compounds would indicate that metabolism at the dimethylamino group is a significant clearance pathway.
Hypothetical Pharmacokinetic Data
The following tables present hypothetical pharmacokinetic data from a preclinical study in rats, comparing 2-(Dimethylamino)acetanilide with its deuterated analog, this compound. This data illustrates the potential impact of deuteration on the pharmacokinetic profile.
Table 1: Pharmacokinetic Parameters of 2-(Dimethylamino)acetanilide and this compound in Rats following Intravenous Administration (1 mg/kg)
| Parameter | 2-(Dimethylamino)acetanilide | This compound | % Change |
| AUC0-inf (ng·h/mL) | 1250 ± 210 | 2100 ± 350 | +68% |
| Cmax (ng/mL) | 850 ± 150 | 870 ± 160 | +2% |
| t1/2 (h) | 2.5 ± 0.5 | 4.2 ± 0.8 | +68% |
| CL (mL/h/kg) | 800 ± 140 | 476 ± 90 | -40.5% |
| Vdss (L/kg) | 2.9 ± 0.6 | 2.8 ± 0.5 | -3% |
Data are presented as mean ± standard deviation (n=6). AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity. Cmax: Maximum plasma concentration. t1/2: Elimination half-life. CL: Clearance. Vdss: Volume of distribution at steady state.
Table 2: Pharmacokinetic Parameters of 2-(Dimethylamino)acetanilide and this compound in Rats following Oral Administration (10 mg/kg)
| Parameter | 2-(Dimethylamino)acetanilide | This compound | % Change |
| AUC0-t (ng·h/mL) | 3100 ± 550 | 5580 ± 990 | +80% |
| Cmax (ng/mL) | 780 ± 140 | 1170 ± 210 | +50% |
| Tmax (h) | 0.75 ± 0.25 | 1.0 ± 0.3 | +33% |
| t1/2 (h) | 2.6 ± 0.6 | 4.5 ± 0.9 | +73% |
| F (%) | 24.8 | 44.6 | +80% |
Data are presented as mean ± standard deviation (n=6). AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration. Cmax: Maximum plasma concentration. Tmax: Time to reach maximum plasma concentration. t1/2: Elimination half-life. F (%): Oral bioavailability.
Experimental Protocols
Protocol 1: Quantitative Bioanalysis of 2-(Dimethylamino)acetanilide using this compound as an Internal Standard by LC-MS/MS
1. Objective: To determine the concentration of 2-(Dimethylamino)acetanilide in rat plasma.
2. Materials:
-
Rat plasma (with anticoagulant, e.g., K2EDTA)
-
2-(Dimethylamino)acetanilide (analyte)
-
This compound (internal standard, IS)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, ultrapure
3. Preparation of Standard and Quality Control (QC) Samples:
-
Prepare stock solutions of the analyte and IS in methanol (1 mg/mL).
-
Prepare working standard solutions by serial dilution of the analyte stock solution with 50:50 (v/v) ACN:water.
-
Prepare calibration standards by spiking blank rat plasma with the working standard solutions to achieve final concentrations ranging from 1 to 1000 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
4. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibration standard, QC, or unknown), add 150 µL of ACN containing the IS (e.g., 100 ng/mL of this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
5. LC-MS/MS Conditions (Hypothetical):
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
2-(Dimethylamino)acetanilide: m/z 179.1 → 86.1
-
This compound (IS): m/z 185.2 → 92.1
-
-
Ion Source Parameters: Optimize for sensitivity (e.g., spray voltage, gas temperatures, gas flows).
6. Data Analysis:
-
Integrate the peak areas for the analyte and the IS.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of the analyte in unknown samples from the calibration curve.
Visualizations
Metabolic Pathway of 2-(Dimethylamino)acetanilide
The metabolism of 2-(Dimethylamino)acetanilide is likely to involve N-demethylation and N-oxidation of the dimethylamino group, as well as potential hydroxylation of the aromatic ring, followed by phase II conjugation reactions.
Caption: Proposed metabolic pathway for 2-(Dimethylamino)acetanilide.
Experimental Workflow for a Pharmacokinetic Study
This diagram outlines the key steps in a typical pharmacokinetic study, from dosing to data analysis.
Caption: General workflow for an in vivo pharmacokinetic study.
Logical Relationship for Using SIL-IS in Bioanalysis
This diagram illustrates the principle of using a stable isotope-labeled internal standard to ensure accurate quantification.
Caption: Rationale for using a SIL-IS in quantitative bioanalysis.
References
- 1. Metabolism of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide in cancer patients undergoing a phase I clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plasma pharmacokinetics of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide in a phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-(Dimethylamino)acetanilide | C10H14N2O | CID 18870829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Acetanilide? [synapse.patsnap.com]
- 6. Comparative metabolism and elimination of acetanilide compounds by rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-(Dimethylamino)acetanilide-d6
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method developed for the separation and quantification of 2-(Dimethylamino)acetanilide-d6. This deuterated compound is commonly used as an internal standard in bioanalytical and pharmacokinetic studies. The described method utilizes reverse-phase chromatography with UV detection, providing a straightforward and efficient analytical solution for researchers, scientists, and drug development professionals. The protocol outlines the necessary reagents, instrumentation, and step-by-step procedures for successful implementation.
Introduction
This compound is a stable isotope-labeled version of 2-(Dimethylamino)acetanilide, a molecule with structural similarities to compounds of pharmaceutical interest. In quantitative analysis, particularly when coupled with mass spectrometry, deuterated internal standards are crucial for correcting variations during sample preparation and analysis, thereby enhancing the accuracy and precision of the results.[1][2] The development of a reliable HPLC method is a critical first step in utilizing this internal standard effectively. This document provides a comprehensive guide for a reverse-phase HPLC method suitable for the analysis of this compound.
Experimental Protocols
Materials and Reagents
-
This compound standard (neat or as a certified reference solution)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Ammonium acetate (B1210297) (analytical grade)
-
Glacial acetic acid (analytical grade)
-
Deionized water (18.2 MΩ·cm)
Instrumentation
-
HPLC system equipped with a binary pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software.
Chromatographic Conditions
A summary of the optimized HPLC conditions is presented in Table 1.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 5% B to 95% B over 10 minutes; Hold at 95% B for 2 minutes; Return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 263 nm |
| Table 1: Optimized HPLC Conditions |
Rationale for Condition Selection:
-
Column: A C18 column is a common choice for reverse-phase chromatography of moderately polar compounds.
-
Mobile Phase: The use of a buffered aqueous mobile phase (Ammonium Acetate) is critical to control the ionization state of the basic dimethylamino group. A pH of 4.5 ensures the amine is fully protonated, leading to stable retention and improved peak symmetry. Acetonitrile is a common organic modifier in reverse-phase HPLC.
-
Gradient Program: A gradient elution is employed to ensure the timely elution of the analyte with a good peak shape and to clean the column of any less polar impurities.
-
Detection Wavelength: The UV detection wavelength of 263 nm is proposed based on the UV absorbance of the structurally similar compound, lidocaine (B1675312), which also contains a substituted aniline (B41778) chromophore.[7]
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the initial mobile phase composition (95% Mobile Phase A: 5% Mobile Phase B) to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation
The sample preparation protocol will depend on the matrix (e.g., plasma, urine, tissue homogenate). A general solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol would be suitable for cleaning up biological samples prior to HPLC analysis. The final extract should be reconstituted in the initial mobile phase composition.
Method Validation (Summary)
A full method validation should be performed according to ICH guidelines or other relevant regulatory standards. Key validation parameters and typical acceptance criteria are summarized in Table 2.
| Validation Parameter | Description | Acceptance Criteria |
| Specificity/Selectivity | Ability to assess the analyte in the presence of components that may be expected to be present. | No interfering peaks at the retention time of the analyte |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.995 |
| Accuracy | The closeness of test results to the true value. | Recovery between 80-120% |
| Precision (Repeatability & Intermediate) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ) |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-noise ratio ≥ 3 |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10; acceptable precision and accuracy |
| Robustness | The capacity of a method to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in pH, flow rate, etc. |
| Table 2: Summary of Method Validation Parameters |
Logical Workflow and Diagrams
The overall workflow for the HPLC method development and application can be visualized as a logical progression from initial planning to final data analysis.
Caption: Workflow for HPLC method development, validation, and sample analysis.
The signaling pathway for this application is not applicable as it is a chemical analysis method. However, the logical relationship between the key steps of the protocol can be illustrated.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. 2-(Dimethylamino)acetanilide | C10H14N2O | CID 18870829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Local Anaesthetics [anaestheasier.com]
- 5. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. THE PCCA BLOG | Lidocaine vs. Lidocaine HCl [pccarx.com]
- 7. researchgate.net [researchgate.net]
Application Note: High-Throughput Quantification of a Target Analyte in Plasma using UPLC-MS/MS with 2-(Dimethylamino)acetanilide-d6 as an Internal Standard
Introduction
This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of a target analyte in human plasma. To ensure the highest degree of accuracy and precision, a stable isotope-labeled internal standard, 2-(Dimethylamino)acetanilide-d6, is employed. The use of a deuterated internal standard is the gold standard in quantitative mass spectrometry, as it effectively compensates for variability in sample preparation and potential matrix effects.[1] This method is particularly suited for researchers, scientists, and drug development professionals requiring reliable bioanalytical data. The protocols provided herein offer a comprehensive guide, from sample preparation to data analysis.
Experimental Workflow
The overall experimental workflow is depicted in the diagram below, illustrating the sequential steps from plasma sample processing to final data acquisition and analysis.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Isotopic Exchange in Deuterated Standards
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to isotopic exchange in deuterated standards. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to help you ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern in quantitative analysis?
A1: Isotopic exchange, often referred to as back-exchange, is an unintended chemical reaction where deuterium (B1214612) atoms on a deuterated internal standard are replaced by hydrogen atoms from the surrounding environment, such as solvents or the sample matrix.[1][2] This is a significant concern in quantitative analyses, particularly those using liquid chromatography-mass spectrometry (LC-MS), because it can compromise the accuracy of the results.[2][3] The loss of deuterium from the internal standard can lead to two primary problems:
-
Underestimation of the Internal Standard: A decrease in the signal for the deuterated internal standard leads to an artificially high analyte-to-internal standard ratio, resulting in an overestimation of the analyte's concentration.[1]
-
Overestimation of the Analyte: The back-exchanged internal standard, now identical to the analyte, contributes to the analyte's signal, creating a "false positive" and leading to an inaccurate quantification.[1][2]
Q2: Which deuterium positions on a molecule are most susceptible to exchange?
A2: The stability of a deuterium label is highly dependent on its position within the molecule.[1] Deuterium atoms attached to heteroatoms (e.g., oxygen, nitrogen, sulfur) are highly labile and prone to rapid exchange.[2][3][4] Deuterium atoms on carbon atoms adjacent to carbonyl groups (α-hydrogens) can also be susceptible to exchange, especially under acidic or basic conditions through a process called enolization.[1][4] Deuterium labels on aromatic rings or aliphatic chains that are not adjacent to activating groups are generally more stable.[4]
Q3: What are the primary factors that promote isotopic exchange?
A3: Several experimental and environmental factors can influence the rate and extent of isotopic exchange:
-
pH: The rate of exchange is highly dependent on pH.[5][6] It is generally slowest at a pH of approximately 2.5-3 and increases significantly in basic conditions.[3][6][7]
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.[1][2][6]
-
Solvent Composition: Protic solvents, such as water, methanol, and ethanol, are sources of hydrogen and can facilitate back-exchange.[1][2][6] Aprotic solvents like acetonitrile (B52724) are preferred when possible.[4]
-
Sample Matrix: Components within a biological matrix, such as plasma or urine, can sometimes catalyze the exchange process.[1][6]
Q4: How should I handle and store my deuterated standards to maintain their integrity?
A4: Proper handling and storage are critical for preserving the isotopic purity of deuterated standards.[8] Most deuterated compounds are hygroscopic and can absorb moisture from the atmosphere, which can lead to hydrogen-deuterium exchange.[8] It is recommended to store standards in a cool, dry, and dark place, often under refrigeration.[8] When preparing solutions, allow the standard to equilibrate to room temperature before opening to prevent condensation.[8] Whenever possible, handle deuterated compounds under an inert atmosphere, such as dry nitrogen or argon.[8][9]
Troubleshooting Guides
Problem 1: I am observing a decrease in my deuterated internal standard signal over the course of an analytical run.
-
Possible Cause: This is a classic symptom of back-exchange occurring in the autosampler. The deuterated standard may be exchanging with protons from the sample matrix or solvent over time.[3]
-
Troubleshooting Steps:
-
Temperature Control: Maintain the autosampler at a low temperature (e.g., 4°C) to slow down the rate of exchange.[3]
-
Minimize Residence Time: Reduce the time samples are queued in the autosampler before injection.[3]
-
Solvent and pH Evaluation: Ensure the sample is diluted in a solvent that minimizes exchange. If possible, adjust the pH to be near the point of minimum exchange (around pH 2.5-3), provided it is compatible with your chromatography.[3][4]
-
Investigate Label Position: Review the certificate of analysis for your standard to determine if the deuterium labels are in labile positions. If so, consider sourcing a standard with labels on more stable positions.[4]
-
Problem 2: My calibration curve is non-linear.
-
Possible Cause: Non-linearity can be caused by several factors related to the deuterated internal standard. One possibility is the presence of the unlabeled analyte as an impurity in the standard. Another is interference from naturally occurring heavy isotopes of the analyte, especially when using a standard with a low number of deuterium labels (e.g., d1, d2).[1][4]
-
Troubleshooting Steps:
-
Verify Isotopic Purity: Check the certificate of analysis for the isotopic purity of your standard. If necessary, analyze the standard by itself to confirm its isotopic distribution.[3][4]
-
Increase Deuteration: If available, use an internal standard with a higher degree of deuteration (e.g., d5 or greater). This increases the mass difference between the analyte and the standard, reducing the impact of natural isotope interference.[1]
-
Consider ¹³C or ¹⁵N Labeled Standards: These standards are not susceptible to chemical exchange and provide a larger mass shift, making them a more robust choice to avoid interference issues.[1]
-
Data Presentation
The following tables summarize the impact of key experimental parameters on the rate of isotopic exchange.
Table 1: Effect of pH on Isotopic Exchange Rate
| pH Range | Exchange Rate | Recommendation |
| < 2.5 | Increasing | Avoid strongly acidic conditions unless necessary for quenching. |
| 2.5 - 3.0 | Minimal | Optimal pH range for minimizing exchange ("quench conditions"). [3][7][10] |
| 3.0 - 7.0 | Moderate | Exchange rate begins to increase. |
| > 7.0 | High | Avoid neutral and basic conditions as they significantly accelerate exchange.[5][7] |
Table 2: Influence of Experimental Conditions on Isotopic Exchange
| Factor | Condition | Impact on Exchange Rate | Recommendation |
| Temperature | High | High | Store and analyze samples at low temperatures (e.g., 0-4°C).[1][4][7] |
| Low | Low | Perform all sample preparation and analysis steps at low temperatures.[3] | |
| Solvent | Protic (e.g., Water, Methanol) | High | Use aprotic solvents (e.g., acetonitrile) when possible.[1][4] |
| Aprotic (e.g., Acetonitrile) | Low | Preferred for sample reconstitution and dilution. | |
| Label Position | On Heteroatoms (O, N, S) | High | Choose standards with labels on stable carbon positions.[4] |
| Alpha to Carbonyl | Moderate | Be cautious with pH and temperature.[4] | |
| Aromatic/Aliphatic C-H | Low | Generally stable under typical analytical conditions.[4] |
Experimental Protocols
Protocol 1: Assessing the Stability of a Deuterated Internal Standard
This protocol is designed to determine if isotopic exchange is occurring under your specific experimental conditions by incubating the deuterated standard in the sample matrix and solvent over time.[6]
Objective: To evaluate the stability of the deuterated internal standard and identify conditions that may be promoting isotopic exchange.
Materials:
-
Deuterated internal standard (IS) stock solution
-
Blank biological matrix (e.g., plasma, urine)
-
Sample preparation and reconstitution solvents
-
LC-MS/MS system
Methodology:
-
Prepare Samples:
-
T=0 Samples: Spike a known concentration of the IS into the blank matrix and immediately process it according to your standard sample preparation protocol. These samples will serve as the baseline.[6]
-
Incubated Matrix Samples: Spike the IS into the blank matrix and incubate at various temperatures (e.g., 4°C and room temperature) for different durations (e.g., 1, 4, and 24 hours).[6]
-
Incubated Solvent Samples: Spike the IS into your sample reconstitution solvent and incubate under the same conditions as the matrix samples.[6]
-
-
Sample Processing: After the designated incubation period, process the incubated samples using your established extraction and preparation method.
-
LC-MS/MS Analysis: Analyze all samples (T=0, incubated matrix, and incubated solvent) by LC-MS/MS. Monitor the signal for both the deuterated internal standard and the corresponding unlabeled analyte.[6]
-
Data Analysis:
-
Compare the peak area of the IS in the incubated samples to the T=0 samples. A significant decrease (e.g., >15-20%) in the IS signal suggests degradation or exchange.[6]
-
Monitor the signal of the unlabeled analyte in the incubated samples. An increase in the analyte signal over time indicates that the deuterated IS is undergoing back-exchange.[6]
-
Visualizations
Caption: A workflow for troubleshooting isotopic exchange in deuterated standards.
Caption: Key factors that influence the rate of isotopic exchange.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. labinsights.nl [labinsights.nl]
- 10. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
Technical Support Center: Analysis of 2-(Dimethylamino)acetanilide-d6 in Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects with 2-(Dimethylamino)acetanilide-d6 in plasma samples.
Troubleshooting Guides
Issue 1: Significant Ion Suppression or Enhancement
Symptoms:
-
Low or inconsistent analyte response.
-
Poor accuracy and precision in quality control (QC) samples.
-
Failure to meet the lower limit of quantitation (LLOQ).
Root Cause Analysis: Matrix effects occur when co-eluting endogenous components from the plasma matrix, such as phospholipids (B1166683) or salts, interfere with the ionization of the target analyte and its internal standard (IS) in the mass spectrometer source.[1][2] This can lead to a suppressed or, less commonly, an enhanced signal. While deuterated internal standards like this compound are designed to co-elute with the analyte and experience similar matrix effects, thereby providing correction, this compensation is not always perfect.[3]
Solutions: The most effective way to combat matrix effects is to improve the sample cleanup process.[1][4] Different sample preparation techniques vary in their ability to remove interfering matrix components.
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes the typical performance of common sample preparation techniques in mitigating matrix effects for small molecules, like 2-(Dimethylamino)acetanilide, in human plasma. Solid-Phase Extraction (SPE) generally provides the cleanest extracts, leading to the most significant reduction in ion suppression.[1]
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%)* | Precision (%CV) of IS-Normalized Matrix Factor |
| Protein Precipitation (PPT) | 90 - 105% | -25% to +10% | < 15% |
| Liquid-Liquid Extraction (LLE) | 75 - 90% | -15% to +5% | < 10% |
| Solid-Phase Extraction (SPE) | 85 - 100% | -5% to +2% | < 5% |
*Matrix Effect (%) is calculated as ((Peak Area in presence of matrix / Peak Area in neat solution) - 1) x 100. A negative value indicates ion suppression, while a positive value indicates ion enhancement.
Experimental Protocol: Quantitative Assessment of Matrix Effects
This protocol allows for the quantitative evaluation of matrix effects from different plasma lots.
Objective: To determine the Matrix Factor (MF) and the Internal Standard (IS)-Normalized MF.
Materials:
-
Blank human plasma (at least 6 different lots)
-
2-(Dimethylamino)acetanilide (analyte) stock solution
-
This compound (IS) stock solution
-
Reconstitution solvent (e.g., 50:50 acetonitrile:water)
-
Your chosen sample preparation reagents (PPT, LLE, or SPE)
Procedure:
-
Prepare three sets of samples:
-
Set 1 (Neat Solution): Spike known concentrations of the analyte and a fixed concentration of the IS into the reconstitution solvent.
-
Set 2 (Post-Extraction Spike): Process blank plasma from 6 different sources using your established sample preparation method. Spike the analyte and IS into the final, extracted, and evaporated-to-dryness samples before reconstitution.
-
Set 3 (Pre-Extraction Spike): Spike the analyte and IS into blank plasma from the same 6 sources before performing the sample preparation method.
-
-
Analyze all samples using the validated LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Response of Analyte in Set 2) / (Peak Response of Analyte in Set 1)
-
An MF < 1 indicates ion suppression; an MF > 1 indicates ion enhancement.
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set 2) / (Analyte/IS Peak Area Ratio in Set 1)
-
The coefficient of variation (%CV) of the IS-Normalized MF across the different plasma lots should be ≤15%.
-
Troubleshooting Workflow for Matrix Effects
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
Technical Support Center: Optimizing LC Gradient for Lidocaine and 2-(Dimethylamino)acetanilide-d6
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on optimizing liquid chromatography (LC) gradients for the analysis of lidocaine (B1675312) and its deuterated internal standard, 2-(Dimethylamino)acetanilide-d6.
Troubleshooting Guide
This guide addresses common issues encountered during the development and execution of LC methods for lidocaine and its internal standard.
Question: Why am I seeing poor peak shape (e.g., tailing, fronting) for my lidocaine peak?
Answer: Poor peak shape for lidocaine, a basic compound, is a common issue. Several factors can contribute to this problem. Since lidocaine is a basic compound, increasing the mobile phase pH is recommended to achieve good peak shape and retention[1]. Under high pH conditions, basic molecules are neutral, allowing for an increase in retention and significant improvement in chromatographic peak shape[1].
-
Mobile Phase pH: The pH of your mobile phase is critical. At low pH, basic compounds like lidocaine can interact with residual silanols on the silica (B1680970) surface of the column, leading to peak tailing[1].
-
Recommendation: Increase the mobile phase pH. A slightly alkaline condition (e.g., pH 8) can neutralize the basic analyte, improving peak shape and retention[1]. Consider using a buffer appropriate for the desired pH range.
-
-
Column Choice: The type of column can significantly impact peak shape.
-
Recommendation: Utilize a column designed for high pH conditions or a column with end-capping to minimize silanol (B1196071) interactions.
-
-
Sample Solvent: The solvent used to dissolve the sample can cause peak distortion if it is significantly stronger than the initial mobile phase.
-
Recommendation: Whenever possible, dissolve your sample in the initial mobile phase.
-
Question: My retention times are drifting or are not reproducible. What could be the cause?
Answer: Retention time variability can compromise the reliability of your analytical method. Here are some potential causes and solutions:
-
Column Equilibration: Inadequate column equilibration between injections is a frequent cause of shifting retention times.
-
Recommendation: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. The equilibration time should be sufficient for the column to return to its starting state, typically 5-10 column volumes.
-
-
Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to variability.
-
Recommendation: Prepare fresh mobile phase daily and ensure accurate pH adjustment and thorough mixing of solvents. Use high-purity solvents (HPLC or MS grade).
-
-
Temperature Fluctuations: Changes in column temperature can affect retention times.
-
Recommendation: Use a column oven to maintain a constant and consistent temperature throughout the analytical run.
-
-
Pump Performance: Issues with the HPLC pump, such as leaks or inconsistent flow rates, can cause retention time shifts.
-
Recommendation: Regularly perform pump maintenance and check for leaks.
-
Question: I am experiencing low signal intensity or poor sensitivity for lidocaine and its internal standard. How can I improve it?
Answer: Low sensitivity can be a significant hurdle, especially when analyzing low-concentration samples.
-
Mass Spectrometer Tuning: Proper tuning of the mass spectrometer is crucial for optimal sensitivity.
-
Recommendation: Infuse a standard solution of lidocaine and this compound directly into the mass spectrometer to optimize parameters such as spray voltage, capillary temperature, and collision energy for the specific MRM transitions.
-
-
Sample Preparation: Inefficient sample extraction can result in low analyte recovery.
-
Recommendation: Optimize your sample preparation method. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can help concentrate the analytes and remove matrix components that may cause ion suppression[2]. Protein precipitation is a simpler but potentially less clean method[3][4].
-
-
Matrix Effects: Co-eluting matrix components can suppress the ionization of your analytes in the mass spectrometer source.
-
Recommendation: Adjust your chromatographic gradient to separate the analytes from interfering matrix components. A thorough sample cleanup procedure is also essential.
-
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting gradient for optimizing the separation of lidocaine and this compound?
A1: A good starting point for gradient optimization would be a reversed-phase method using a C18 column. A common mobile phase combination is an aqueous component with a small amount of acid (e.g., 0.1% formic acid) and an organic component like acetonitrile (B52724) or methanol.
A generic starting gradient could be:
-
Time 0-1 min: 10% Organic
-
Time 1-5 min: Ramp to 90% Organic
-
Time 5-6 min: Hold at 90% Organic
-
Time 6-7 min: Return to 10% Organic
-
Time 7-10 min: Re-equilibration at 10% Organic
This initial gradient can then be adjusted based on the observed chromatography to improve resolution and peak shape.
Q2: What are the typical MRM transitions for lidocaine and a deuterated internal standard?
A2: For lidocaine, a common precursor ion is m/z 235.2, which fragments to a product ion of m/z 86.6[5]. For a deuterated internal standard like lidocaine-d10 (B602494), the precursor ion would be m/z 245.05, with a potential product ion of m/z 96.19[3]. The exact m/z values may vary slightly depending on the instrument and conditions.
Q3: How do I choose an appropriate internal standard?
A3: An ideal internal standard should be chemically similar to the analyte and have a similar retention time but should not be present in the endogenous sample. A stable isotope-labeled version of the analyte, such as this compound for lidocaine, is the best choice as it co-elutes and experiences similar matrix effects. Other compounds like bupivacaine (B1668057) or lidocaine-d10 have also been successfully used as internal standards for lidocaine analysis.[3][6][7]
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is a common and straightforward method for extracting lidocaine from plasma samples.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the internal standard solution (this compound in methanol).
-
Add 400 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for injection.
LC-MS/MS Method Parameters
Below are typical starting parameters for an LC-MS/MS method for the analysis of lidocaine. These should be optimized for your specific instrumentation and application.
| Parameter | Typical Value |
| LC System | Standard HPLC or UHPLC system |
| Column | C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Lidocaine: 235.2 -> 86.2; this compound: (adjust for specific deuteration pattern) |
| Spray Voltage | 3500 V |
| Capillary Temp. | 350°C |
Visualizations
Caption: Troubleshooting workflow for poor peak shape in lidocaine analysis.
Caption: A typical experimental workflow for lidocaine analysis in plasma.
References
- 1. halocolumns.com [halocolumns.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Easy and fast LC-MS/MS determination of lidocaine and MEGX in plasma for therapeutic drug monitoring in neonates with seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Highly sensitive bioassay of lidocaine in human plasma by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Signal Suppression in Electrospray Ionization (ESI)
Welcome to the technical support center for troubleshooting signal suppression in electrospray ionization mass spectrometry (ESI-MS). This guide is designed for researchers, scientists, and drug development professionals to diagnose and mitigate issues related to signal suppression, with a focus on analyses involving compounds like 2-(Dimethylamino)acetanilide-d6.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for my this compound analysis?
A1: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of an analyte of interest, such as this compound, is reduced by the presence of other co-eluting compounds from the sample matrix.[1][2][3] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of your quantitative analysis.[4][5] Even though this compound is a stable isotope-labeled internal standard designed to compensate for matrix effects, significant ion suppression can still compromise the reliability of your results.[6][7]
Q2: What are the common causes of signal suppression in ESI-MS?
A2: Signal suppression is primarily caused by competition for ionization between the analyte and interfering substances within the ESI source.[5][8] Key culprits include:
-
Matrix Components: Endogenous substances from biological samples like salts, phospholipids, and proteins are major contributors.[1]
-
Mobile Phase Additives: Non-volatile buffers (e.g., phosphate (B84403) buffers) and ion-pairing agents (e.g., trifluoroacetic acid - TFA) can significantly suppress the signal.[9][10]
-
Sample Contaminants: Exogenous materials introduced during sample preparation, such as plasticizers and detergents, can interfere with ionization.[9]
-
High Analyte Concentration: At high concentrations, analytes can cause self-suppression due to saturation of the ESI droplets.[5][8]
-
Co-eluting Drugs or Metabolites: In clinical or toxicological studies, other drugs or their metabolites present in the sample can co-elute and cause suppression.[6][11]
Q3: How can I determine if ion suppression is affecting my this compound signal?
A3: Two primary methods are used to detect and evaluate ion suppression:
-
Post-Column Infusion: This is a qualitative method where a constant flow of your analyte (e.g., this compound) is introduced into the mass spectrometer after the analytical column.[12] A blank matrix sample is then injected onto the column. A dip in the baseline signal of your analyte indicates the retention times at which ion-suppressing components are eluting.[4][12]
-
Post-Extraction Spike: This quantitative method allows you to calculate the matrix effect. The response of an analyte spiked into a blank matrix extract is compared to the response of the analyte in a neat solvent. A lower response in the matrix extract confirms the presence of ion suppression.[1][13]
Troubleshooting Guides
Issue 1: Reduced or inconsistent signal for this compound and the target analyte.
This is a classic symptom of ion suppression. The following workflow can help you systematically troubleshoot this issue.
Caption: A flowchart for systematically troubleshooting ion suppression.
Step-by-Step Guide:
-
Confirm Ion Suppression: Use the post-column infusion or post-extraction spike method to confirm that ion suppression is the root cause of the signal variability.
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove the interfering matrix components before they enter the mass spectrometer.[1][5]
-
Solid-Phase Extraction (SPE): Highly effective for removing salts and phospholipids.
-
Liquid-Liquid Extraction (LLE): Can separate the analyte from interfering substances based on their differential solubility.
-
Protein Precipitation (PPT): A simpler method to remove proteins from biological samples.
-
-
Optimize Chromatographic Separation: If sample preparation is insufficient, modify your LC method to separate your analyte from the co-eluting interferences.[6][8]
-
Change Gradient: Adjust the mobile phase gradient to better resolve the analyte peak from the suppression zones identified by post-column infusion.
-
Select a Different Column: A column with a different stationary phase chemistry may provide the necessary selectivity.
-
Reduce Flow Rate: Lowering the flow rate to the nanoliter-per-minute range can lead to smaller, more highly charged droplets that are more tolerant of non-volatile salts.[8][14]
-
-
Modify Mass Spectrometer Parameters:
-
Switch Ionization Source: Atmospheric pressure chemical ionization (APCI) is generally less susceptible to ion suppression than ESI.[3][5]
-
Change Polarity: Switching from positive to negative ionization mode (or vice-versa) may eliminate the interference if the suppressing compounds do not ionize in the selected polarity.[3][5]
-
-
Dilute the Sample: A simple dilution can reduce the concentration of interfering substances.[6][13] However, this may also decrease the analyte signal, so this approach is only feasible if the assay has sufficient sensitivity.
Issue 2: Inconsistent analyte-to-internal-standard ratio, even with a stable isotope-labeled standard like this compound.
While stable isotope-labeled internal standards are designed to co-elute with the analyte and experience similar matrix effects, significant variations in the matrix composition between samples can still lead to differential ion suppression.[7]
Caption: Competition for charge and surface access in an ESI droplet.
Troubleshooting Steps:
-
Evaluate Matrix Variability: Analyze multiple blank matrix samples from different sources to assess the variability of the matrix effect.
-
Improve Sample Preparation Consistency: Ensure that the sample preparation procedure is highly reproducible to minimize variations in the final extract composition.
-
Matrix-Matched Calibrators: Prepare your calibration standards and quality control samples in the same biological matrix as your unknown samples to compensate for the matrix effect.[1]
Experimental Protocols
Protocol 1: Post-Column Infusion to Qualitatively Identify Ion Suppression Zones
-
Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that gives a stable and moderate signal.
-
Set up a 'T' junction to introduce this solution into the LC flow stream between the analytical column and the mass spectrometer's ESI probe.
-
Infuse the solution at a low, constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Equilibrate the LC-MS system until a stable baseline signal for this compound is observed.
-
Inject a blank, extracted matrix sample onto the LC column and run your standard chromatographic method.
-
Monitor the signal for this compound. Any significant drop in the signal intensity indicates a region of ion suppression.
Protocol 2: Post-Extraction Spike to Quantify Matrix Effects
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound into the initial mobile phase or reconstitution solvent at a known concentration.
-
Set B (Pre-Extraction Spike): Spike this compound into a blank biological matrix before the extraction procedure.
-
Set C (Post-Extraction Spike): Extract a blank biological matrix. Spike this compound into the final, extracted matrix after the extraction procedure is complete.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Effect and Recovery using the peak areas from the analysis:
-
Recovery (%) = (Peak Area of Set B / Peak Area of Set C) * 100
-
Matrix Effect (%) = (Peak Area of Set C / Peak Area of Set A) * 100
-
-
Interpret the results:
-
A Matrix Effect value significantly less than 100% indicates ion suppression.
-
A Matrix Effect value significantly greater than 100% indicates ion enhancement.
-
Data Presentation
The following table summarizes hypothetical data from a post-extraction spike experiment to illustrate the quantification of matrix effects.
| Sample Set | Description | Mean Peak Area (n=3) |
| Set A | Neat Solution | 1,500,000 |
| Set B | Pre-Extraction Spike | 950,000 |
| Set C | Post-Extraction Spike | 1,100,000 |
Calculations:
-
Recovery: (950,000 / 1,100,000) * 100 = 86.4%
-
Matrix Effect: (1,100,000 / 1,500,000) * 100 = 73.3%
Caption: Interplay of factors contributing to and mitigating ion suppression.
References
- 1. longdom.org [longdom.org]
- 2. nebiolab.com [nebiolab.com]
- 3. providiongroup.com [providiongroup.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Improving Recovery of 2-(Dimethylamino)acetanilide-d6 from Tissue Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of 2-(Dimethylamino)acetanilide-d6 from tissue samples. The following sections offer detailed experimental protocols and troubleshooting workflows to address common challenges encountered during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in extracting this compound from tissue samples?
The primary challenges include the complex nature of the tissue matrix, which can lead to low recovery, ion suppression or enhancement in mass spectrometry, and high variability between samples. Efficiently breaking down the tissue structure to release the analyte, removing interfering substances like proteins and lipids, and choosing the appropriate extraction technique are critical steps to overcome these challenges.
Q2: What are the key physicochemical properties of 2-(Dimethylamino)acetanilide that influence its extraction?
| Property | Value | Implication for Extraction |
| Molecular Weight | 178.23 g/mol | Suggests good solubility in a range of organic solvents. |
| XLogP3-AA | 1.2 | Indicates moderate polarity, suggesting that both reversed-phase and certain normal-phase extraction techniques could be effective. It also implies that a balance of polar and non-polar solvents will be needed for efficient extraction.[1] |
| pKa | Not readily available | As an N,N-disubstituted acetanilide, the amide nitrogen is neutral. The dimethylamino group is basic. The pKa of this group will be crucial for developing ion-exchange SPE methods. Adjusting the pH of the sample to be 2 units below the pKa will ensure the molecule is positively charged, aiding in cation exchange retention. |
Q3: My recovery of this compound is consistently low. What are the likely causes?
Low recovery can stem from several factors:
-
Incomplete tissue homogenization: The analyte may not be fully released from the tissue matrix.
-
Inefficient protein precipitation: Proteins can trap the analyte, leading to its loss during centrifugation.
-
Suboptimal extraction solvent in LLE: The chosen solvent may not have the appropriate polarity to efficiently partition the analyte from the aqueous phase.
-
Breakthrough in SPE: The analyte may not be effectively retained on the solid-phase sorbent during sample loading or may be prematurely eluted during washing steps.
-
Incomplete elution in SPE: The elution solvent may not be strong enough to desorb the analyte from the sorbent.
-
Analyte degradation: Although generally stable, extreme pH or temperature conditions during extraction could potentially lead to degradation.
Q4: I am observing high variability in recovery across my samples. What could be the reason?
High variability is often due to inconsistent sample processing. Key areas to investigate include:
-
Inconsistent homogenization: Differences in the duration or intensity of homogenization can lead to variable analyte release.
-
Pipetting errors: Inaccurate pipetting of tissue homogenate, internal standard, or solvents will lead to variable results.
-
Precipitation inconsistencies: Variations in the rate of addition or mixing of the precipitating agent can affect the efficiency of protein removal.
-
pH variations: Inconsistent pH adjustment of samples can impact the effectiveness of LLE and SPE.
-
Matrix effects: Differences in the composition of individual tissue samples can lead to variable ion suppression or enhancement in the mass spectrometer.
Troubleshooting Guides
Low Recovery Troubleshooting
This guide will help you diagnose and resolve issues related to low recovery of this compound.
Troubleshooting Workflow for Low Recovery
Caption: Troubleshooting workflow for low analyte recovery.
High Variability Troubleshooting
This guide addresses issues of inconsistent recovery across a batch of samples.
Troubleshooting Workflow for High Variability
References
Technical Support Center: Addressing Ion Suppression with 2-(Dimethylamino)acetanilide-d6 in ESI-MS
Welcome to our dedicated technical support resource for researchers, scientists, and drug development professionals. This center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to ion suppression when using the deuterated internal standard, 2-(Dimethylamino)acetanilide-d6, in Electrospray Ionization Mass Spectrometry (ESI-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how can it affect my results when using this compound?
A1: Ion suppression is a matrix effect that reduces the ionization efficiency of an analyte or internal standard in the ESI source.[1][2] This occurs when co-eluting compounds from the sample matrix compete for the available charge or space on the surface of the ESI droplets, hindering the formation of gas-phase ions.[1][2] The consequences for your analysis can be severe, leading to:
-
Reduced sensitivity and higher limits of quantification.
-
Inaccurate and imprecise quantitative results.
-
Poor reproducibility of the analytical method.
Even though this compound is a deuterated internal standard designed to mimic the behavior of the analyte, it can still be susceptible to ion suppression.
Q2: I am using this compound as an internal standard, but my results are still inaccurate. Why is this happening?
A2: While deuterated internal standards are the gold standard for correcting matrix effects, they are not always a perfect solution. Inaccuracy can arise from differential ion suppression, where the analyte and this compound are affected by ion suppression to different extents. This can be caused by:
-
Chromatographic Separation: Deuteration can sometimes cause a slight shift in retention time between the analyte and the internal standard (an isotope effect).[1] If this separation occurs in a region of the chromatogram with varying levels of ion suppression, they will experience different matrix effects, leading to an inaccurate analyte/internal standard ratio.
-
Different Susceptibility to Suppression: Although structurally similar, the analyte and this compound may have slightly different physicochemical properties that affect their ionization efficiency in the presence of specific matrix components.
Q3: What are the common sources of ion suppression in bioanalytical methods?
A3: Ion suppression in bioanalysis is often caused by endogenous and exogenous substances that are co-extracted with the analyte and internal standard. Common sources include:
-
Phospholipids: Abundant in plasma and tissue samples, these are notorious for causing significant ion suppression.
-
Salts and Buffers: High concentrations of non-volatile salts from buffers used in sample preparation can severely hinder ESI performance.
-
Formulation Excipients: Dosing vehicles and formulation components in preclinical and clinical studies can introduce high concentrations of polymers or surfactants that cause ion suppression.
-
Anticoagulants: Heparin and other anticoagulants used in blood collection can also interfere with ionization.
Q4: How can I determine if ion suppression is affecting my analysis with this compound?
A4: A post-column infusion experiment is a definitive way to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of your analyte and this compound into the MS while injecting a blank, extracted matrix sample. A dip in the baseline signal for your compounds of interest indicates the retention times at which ion suppression is occurring.
Troubleshooting Guides
Problem 1: Inconsistent and low signal for this compound across a sample batch.
-
Possible Cause: Variable matrix effects between samples.
-
Troubleshooting Steps:
-
Review Sample Preparation: Ensure that the sample cleanup procedure (e.g., Solid Phase Extraction - SPE, Liquid-Liquid Extraction - LLE) is robust and consistently applied across all samples. Inadequate cleanup is a primary source of variable matrix effects.
-
Evaluate Matrix-Matched Calibrants: If not already in use, prepare calibration standards and quality controls in the same biological matrix as the unknown samples. This helps to normalize the ion suppression effects between calibrants and samples.
-
Post-Column Infusion Analysis: Perform a post-column infusion experiment with a representative set of matrix blanks to understand the variability of ion suppression zones.
-
Problem 2: The peak area ratio of my analyte to this compound is not consistent for my quality control samples.
-
Possible Cause: Differential ion suppression due to chromatographic separation of the analyte and this compound.
-
Troubleshooting Steps:
-
Verify Co-elution: Carefully examine the chromatograms of the analyte and this compound. Even a small, consistent separation can lead to variability if they elute on the edge of an ion suppression zone.
-
Adjust Chromatography: Modify the chromatographic method to achieve better co-elution. This could involve adjusting the gradient profile, mobile phase composition, or column chemistry.
-
Post-Column Infusion with Co-injection: Perform a post-column infusion experiment and overlay the chromatogram of an injected sample. This will visually demonstrate if the analyte and internal standard are eluting in a region of significant or variable ion suppression.
-
Data Presentation
Table 1: Hypothetical Matrix Effect Evaluation for Analyte X and this compound
| Sample ID | Analyte X Peak Area (Matrix) | Analyte X Peak Area (Neat Solution) | Matrix Effect (%) | IS Peak Area (Matrix) | IS Peak Area (Neat Solution) | Matrix Effect (%) | Analyte/IS Ratio (Matrix) | Analyte/IS Ratio (Neat) | Ratio Change (%) |
| Plasma 1 | 45,000 | 100,000 | -55% | 55,000 | 110,000 | -50% | 0.82 | 0.91 | -9.9% |
| Plasma 2 | 38,000 | 100,000 | -62% | 48,000 | 110,000 | -56% | 0.79 | 0.91 | -13.2% |
| Urine 1 | 85,000 | 100,000 | -15% | 95,000 | 110,000 | -14% | 0.89 | 0.91 | -2.2% |
| Urine 2 | 88,000 | 100,000 | -12% | 98,000 | 110,000 | -11% | 0.90 | 0.91 | -1.1% |
This table illustrates how to quantify matrix effects. A negative percentage indicates ion suppression. The "Ratio Change (%)" column highlights the impact of differential matrix effects on the final quantitative ratio.
Experimental Protocols
Protocol 1: Post-Column Infusion to Identify Ion Suppression Zones
Objective: To identify the retention time regions in a chromatographic run where ion suppression occurs.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-piece and necessary fittings
-
Standard solution of the analyte and this compound
-
Prepared blank matrix extract
Methodology:
-
Prepare a solution of the analyte and this compound in mobile phase at a concentration that provides a stable and mid-range signal.
-
Set up the LC system with the analytical column.
-
Connect the outlet of the LC column to a T-piece.
-
Connect the syringe pump containing the standard solution to the second port of the T-piece.
-
Connect the third port of the T-piece to the ESI source of the mass spectrometer.
-
Begin the LC run with a blank gradient injection and start the syringe pump at a low, constant flow rate (e.g., 10-20 µL/min).
-
Once a stable baseline signal is observed for the analyte and internal standard, inject the blank matrix extract.
-
Monitor the signal for the analyte and internal standard throughout the chromatographic run. A significant drop in the signal intensity indicates a region of ion suppression.
Mandatory Visualizations
Caption: Mechanism of ion suppression in an ESI droplet.
Caption: A workflow for troubleshooting ion suppression issues.
References
Technical Support Center: Optimizing Sample Extraction for 2-(Dimethylamino)acetanilide-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize sample extraction methods for 2-(Dimethylamino)acetanilide-d6, with a focus on minimizing matrix effects in bioanalytical applications.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting compounds from the sample matrix.[1] In the context of liquid chromatography-mass spectrometry (LC-MS) analysis of this compound, matrix effects can lead to either ion suppression or enhancement, resulting in inaccurate quantification, poor reproducibility, and decreased sensitivity.[2] Biological matrices like plasma, serum, and urine are complex and contain numerous endogenous components such as salts, lipids, and proteins that can interfere with the ionization of the target analyte.[3]
Q2: What are the most common sample preparation techniques to reduce matrix effects for a small molecule like this compound?
A2: The three most common and effective sample preparation techniques for reducing matrix effects for small molecules in biological samples are:
-
Protein Precipitation (PPT): A simple and rapid method where a solvent, typically acetonitrile (B52724), is added to the sample to precipitate and remove the majority of proteins.[4]
-
Liquid-Liquid Extraction (LLE): A technique that separates the analyte of interest from matrix components based on its differential solubility in two immiscible liquid phases.[5]
-
Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while matrix interferences are washed away. The purified analyte is then eluted with a suitable solvent.[6]
Q3: How do I choose the best extraction method for my experiment?
A3: The choice of extraction method depends on several factors, including the nature of the biological matrix, the required sensitivity of the assay, sample throughput needs, and the physicochemical properties of this compound.
-
Protein Precipitation is often used in early drug discovery for its speed and simplicity, especially when high throughput is required.[7]
-
Liquid-Liquid Extraction offers cleaner extracts than PPT and is a good choice when dealing with less complex matrices or when a moderate level of cleanup is sufficient.[5]
-
Solid-Phase Extraction provides the cleanest samples and is ideal for methods requiring high sensitivity and selectivity, though it is the most time-consuming and expensive of the three.[6]
Q4: Why is a deuterated internal standard like this compound used?
A4: A stable isotope-labeled internal standard (SIL-IS) like this compound is crucial for accurate quantification in LC-MS analyses. Because it has nearly identical chemical and physical properties to the non-labeled analyte, it co-elutes and experiences similar matrix effects. By monitoring the ratio of the analyte to the SIL-IS, variations in extraction recovery and ionization efficiency can be effectively compensated for, leading to more accurate and precise results.
Troubleshooting Guides
Protein Precipitation (PPT) Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low Analyte Recovery | Analyte is co-precipitating with the proteins. | Optimize the precipitation solvent-to-sample ratio. A 3:1 or 4:1 ratio of acetonitrile to plasma is a common starting point.[4] Consider cooling the samples after solvent addition to enhance protein precipitation.[8] |
| Incomplete protein precipitation leading to analyte loss in the pellet. | Ensure thorough vortexing after adding the precipitation solvent. Increase centrifugation time and/or speed to ensure a compact protein pellet.[7] | |
| High Matrix Effects (Ion Suppression) | Insufficient removal of phospholipids (B1166683) and other matrix components. | While PPT is less effective at removing phospholipids, using acetonitrile generally yields cleaner extracts than methanol (B129727). For highly sensitive assays, consider a subsequent clean-up step like SPE.[9] |
| High salt concentration in the final extract. | Ensure the precipitation solvent does not contain high concentrations of non-volatile additives. | |
| Poor Reproducibility | Inconsistent pipetting of sample or solvent. | Use calibrated pipettes and ensure consistent technique. For high-throughput applications, consider automated liquid handlers. |
| Variable centrifugation conditions. | Use a centrifuge with temperature control and ensure consistent run times and speeds for all samples. |
Liquid-Liquid Extraction (LLE) Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low Analyte Recovery | Incorrect pH of the aqueous phase. | 2-(Dimethylamino)acetanilide is a basic compound. Adjust the pH of the sample to at least 2 units above its pKa to ensure it is in its neutral, more organic-soluble form. |
| Inappropriate extraction solvent. | Select a water-immiscible organic solvent that has a high affinity for the analyte. Common choices include methyl tert-butyl ether (MTBE), ethyl acetate, and dichloromethane.[10] | |
| Insufficient mixing of the two phases. | Vortex the sample vigorously for an adequate amount of time to ensure efficient partitioning of the analyte into the organic phase. | |
| Emulsion formation. | Add salt to the aqueous phase to "salt out" the analyte and help break the emulsion. Centrifugation can also aid in phase separation. | |
| High Matrix Effects | Co-extraction of interfering matrix components. | Optimize the extraction solvent to be more selective for the analyte. Consider a back-extraction step: after the initial extraction, back-extract the analyte into a fresh aqueous phase at a pH where it is ionized, leaving neutral interferences in the organic phase. |
| Poor Reproducibility | Inconsistent phase separation and collection. | Be consistent in the volume of the organic phase collected. Avoid aspirating any of the aqueous phase. |
| Evaporation and reconstitution variability. | If the organic extract is evaporated and reconstituted, ensure complete drying and thorough vortexing after adding the reconstitution solvent. |
Solid-Phase Extraction (SPE) Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low Analyte Recovery | Improper sorbent selection. | For a polar aromatic amine, a mixed-mode cation exchange sorbent can be effective. Alternatively, a reversed-phase sorbent (e.g., C18) can be used if the sample pH is adjusted to retain the neutral form of the analyte.[11] |
| Incomplete elution of the analyte. | Increase the volume or strength of the elution solvent. Ensure the elution solvent pH is appropriate to disrupt the interaction between the analyte and the sorbent (e.g., for cation exchange, a basic elution solvent). | |
| Analyte breakthrough during sample loading. | Decrease the flow rate during sample loading to allow for sufficient interaction with the sorbent. Ensure the sample is pre-treated to a composition that promotes retention. | |
| High Matrix Effects | Insufficient washing of the sorbent. | Optimize the wash step by using a solvent that is strong enough to remove interferences but weak enough to not elute the analyte. A series of washes with different solvents may be necessary. |
| Elution of interferences with the analyte. | Use a more selective elution solvent. A stepwise elution with increasing solvent strength can sometimes separate the analyte from strongly bound interferences. | |
| Poor Reproducibility | Inconsistent flow rates. | Use a vacuum or positive pressure manifold to ensure consistent flow rates during all steps of the SPE procedure. |
| Sorbent bed drying out. | For some SPE chemistries, it is critical that the sorbent bed does not dry out between the conditioning and sample loading steps. |
Quantitative Data Summary
The following tables provide representative data for analyte recovery and matrix effects for the different extraction techniques. Note that these values are for compounds structurally similar to this compound and should be used as a general guide. Optimal results for the target analyte will require method-specific validation.
Table 1: Analyte Recovery (%)
| Extraction Method | Representative Compound(s) | Matrix | Average Recovery (%) | Reference(s) |
| Protein Precipitation | Tryptamines | Plasma | ~50 | [12] |
| Liquid-Liquid Extraction | Drugs of Abuse | Urine | 75.7 - 90.6 | [13] |
| Solid-Phase Extraction | Aromatic Amines | Seafood Simulants | 85.3 - 98.4 | [14] |
| Solid-Phase Extraction | Tryptamines | Plasma | ≥89 | [12] |
Table 2: Matrix Effect (%)
Matrix Effect (%) is calculated as: ((Peak area in the presence of matrix) / (Peak area in the absence of matrix)) * 100. A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.
| Extraction Method | Representative Compound(s) | Matrix | Matrix Effect (%) | Reference(s) |
| Protein Precipitation | Tryptamines | Plasma | Ion Enhancement (31.9% - 45.7%) | [12] |
| Liquid-Liquid Extraction | Drugs of Abuse | Blood | 67 - 121 | [15] |
| Solid-Phase Extraction | Tryptamines | Plasma | Minimal | [12] |
Experimental Protocols
Protein Precipitation (PPT) Protocol for Plasma
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.[16]
-
Vortex the mixture vigorously for 1 minute to precipitate the proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.[16]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
The supernatant can be directly injected for LC-MS/MS analysis or evaporated to dryness and reconstituted in a suitable mobile phase.
Liquid-Liquid Extraction (LLE) Protocol for Urine
-
To 1 mL of urine in a glass tube, add the internal standard.
-
Adjust the sample pH to >9.0 with a suitable base (e.g., 1M NaOH).
-
Add 5 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase, vortex, and inject for LC-MS/MS analysis.
Solid-Phase Extraction (SPE) Protocol for Plasma
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of a weak buffer (e.g., 25 mM ammonium (B1175870) acetate, pH 6).
-
Sample Loading: Pre-treat 500 µL of plasma by adding 500 µL of 4% phosphoric acid. Vortex and centrifuge. Load the supernatant onto the SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 1 mL of the equilibration buffer, followed by 1 mL of methanol to remove interferences.
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Protein Precipitation (PPT) Workflow.
Caption: Liquid-Liquid Extraction (LLE) Workflow.
Caption: Solid-Phase Extraction (SPE) Workflow.
Caption: Troubleshooting Decision Tree.
References
- 1. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. btrc-charity.org [btrc-charity.org]
stability of 2-(Dimethylamino)acetanilide-d6 in different solvent compositions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 2-(Dimethylamino)acetanilide-d6 in various solvent compositions. Below you will find frequently asked questions and troubleshooting guides to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What are the typical storage conditions for this compound in a solid state?
For long-term stability, this compound as a solid should be stored in a well-sealed container, protected from light and moisture at a controlled room temperature or refrigerated (2-8 °C). Forced degradation studies, which are a crucial part of the development strategy for pharmaceuticals, help identify optimal long-term storage conditions.[1][2]
Q2: How does pH affect the stability of this compound in aqueous solutions?
The stability of this compound in aqueous solutions is highly dependent on pH. The molecule contains an amide linkage, which is susceptible to hydrolysis under both acidic and basic conditions. Generally, the rate of hydrolysis is slowest in the neutral pH range (approximately 6-8) and increases significantly at low and high pH.
Q3: What are the expected degradation products of this compound?
Under hydrolytic conditions, the primary degradation product is expected to be 2-(dimethylamino)aniline-d6 and acetic acid, resulting from the cleavage of the acetanilide (B955) amide bond. Oxidative stress may lead to the formation of N-oxide derivatives and other related impurities. Photodegradation could result in a more complex mixture of products. It is essential to perform forced degradation studies to identify potential degradation products that may form under various stress conditions.[1][2][3]
Q4: Which solvents are recommended for preparing stock solutions of this compound?
Acetonitrile (B52724) and methanol (B129727) are commonly used solvents for preparing stock solutions due to their volatility and compatibility with reversed-phase HPLC analysis. For aqueous-based assays, a minimal amount of organic solvent should be used to dissolve the compound before diluting with the aqueous medium. Based on the parent compound, acetanilide, it is very soluble in ethanol (B145695) and acetone.[4] The choice of solvent should be carefully considered, as some solvents can participate in degradation reactions.
Q5: What analytical techniques are best suited for monitoring the stability of this compound?
High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the most common and effective technique for stability studies.[5][6] HPLC allows for the separation and quantification of the parent compound from its degradation products.[6][7] MS detection is particularly useful for the identification and structural elucidation of unknown degradants.[5][8] Nuclear Magnetic Resonance (NMR) spectroscopy can also provide detailed structural information on degradation products.[5]
Troubleshooting Guides
Issue 1: Rapid Degradation of the Compound in Solution
-
Symptom: Significant decrease in the peak area of this compound in a short period after dissolution.
-
Possible Causes & Solutions:
-
pH of the Solvent: The solvent may be too acidic or basic.
-
Troubleshooting Step: Measure the pH of your solvent or buffer. Adjust to a neutral pH range (6-8) if possible for your experiment.
-
-
Solvent Reactivity: The chosen solvent may be reacting with the compound.
-
Troubleshooting Step: Prepare fresh solutions in alternative, high-purity solvents such as acetonitrile or methanol. Avoid solvents with known reactivity.
-
-
Contamination: Glassware or solvents may be contaminated with acids, bases, or oxidizing agents.
-
Troubleshooting Step: Use thoroughly cleaned and dried glassware. Utilize fresh, high-purity solvents for all preparations.
-
-
Issue 2: Appearance of Multiple Unknown Peaks in HPLC Chromatogram
-
Symptom: Several unexpected peaks are observed during HPLC analysis of a stability sample.
-
Possible Causes & Solutions:
-
Forced Degradation: The experimental conditions (e.g., temperature, light exposure) might be too harsh, leading to extensive degradation. Forced degradation studies should aim for 5-20% degradation to avoid secondary degradation.[7][9]
-
Troubleshooting Step: Reduce the stress level (e.g., lower temperature, shorter exposure time, lower concentration of acid/base/oxidizing agent). The goal is to generate primary degradation products without overwhelming the sample.
-
-
Sample Overloading: Injecting too concentrated a sample can lead to peak splitting and the appearance of minor impurities.
-
Troubleshooting Step: Dilute the sample and re-inject. A recommended concentration for degradation studies is around 1 mg/mL.[9]
-
-
Interaction with Excipients (for formulated products): If working with a formulation, the compound may be interacting with other components.
-
Troubleshooting Step: Analyze a placebo sample (formulation without the active ingredient) under the same stress conditions to identify peaks originating from excipients.
-
-
Data Presentation: Stability under Forced Degradation Conditions
The following tables summarize hypothetical stability data for this compound under various stress conditions. These values are illustrative and intended to guide experimental design. Actual degradation rates should be determined empirically.
Table 1: Hydrolytic Stability of this compound (1 mg/mL) in Different Aqueous Media at 60°C
| Condition | Incubation Time (hours) | % Degradation (Hypothetical) | Major Degradation Product |
| 0.1 M HCl | 24 | 15.2 | 2-(dimethylamino)aniline-d6 |
| pH 4.5 Buffer | 72 | 3.1 | 2-(dimethylamino)aniline-d6 |
| Purified Water | 72 | < 1.0 | Not Detected |
| pH 9.0 Buffer | 72 | 8.5 | 2-(dimethylamino)aniline-d6 |
| 0.1 M NaOH | 24 | 18.9 | 2-(dimethylamino)aniline-d6 |
Table 2: Oxidative and Photolytic Stability of this compound (1 mg/mL) in Methanol/Water (1:1)
| Condition | Incubation Time (hours) | % Degradation (Hypothetical) | Major Degradation Product |
| 3% H₂O₂ at RT | 24 | 12.7 | N-oxide derivative |
| Photostability (ICH Q1B) | 24 | 5.8 | Complex mixture |
Experimental Protocols
Protocol 1: Forced Hydrolysis Study
-
Preparation of Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Prepare the following hydrolysis solutions: 0.1 M HCl, 0.1 M NaOH, and purified water.
-
-
Stress Conditions:
-
Add a known volume of the stock solution to each of the hydrolysis solutions to achieve a final concentration of 100 µg/mL.
-
Incubate the solutions at 60°C.
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Sample Analysis:
-
For acidic and basic samples, neutralize the aliquot with an equivalent amount of base or acid, respectively, before dilution.
-
Dilute the samples with the mobile phase to an appropriate concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
Protocol 2: HPLC Method for Stability Testing
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 245 nm or MS detector
-
Injection Volume: 10 µL
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting decision tree for unexpected HPLC peaks.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. ijrpp.com [ijrpp.com]
- 3. forced degradation study: Topics by Science.gov [science.gov]
- 4. Acetanilide | C8H9NO | CID 904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Validation & Comparative
A Comparative Guide to Method Validation for Lidocaine Assay: Featuring 2-(Dimethylamino)acetanilide-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of lidocaine (B1675312) in biological matrices. We will explore established methods using different internal standards and offer a forward-looking perspective on the potential use of 2-(Dimethylamino)acetanilide-d6, a deuterated analog of a related compound, as an internal standard. This document is intended to assist researchers in selecting and validating the most appropriate method for their specific bioanalytical needs.
The Role of Internal Standards in Lidocaine Bioanalysis
Accurate quantification of lidocaine in complex biological matrices such as plasma or serum is critical for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. The use of an internal standard (IS) is fundamental to a robust bioanalytical method, as it corrects for variability during sample preparation and analysis. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process.
Stable isotope-labeled (SIL) internal standards, where one or more atoms are replaced with a heavier isotope (e.g., deuterium, ¹³C, ¹⁵N), are considered the gold standard in quantitative mass spectrometry. This is because their physicochemical properties are nearly identical to the analyte, leading to similar extraction recovery and ionization efficiency, while being distinguishable by their mass-to-charge ratio (m/z).
Comparison of Validated Lidocaine Assay Methods
The following tables summarize the performance of several published methods for lidocaine quantification, categorized by the type of internal standard used. This allows for a direct comparison of their key validation parameters.
Table 1: Performance of Lidocaine Assays Using Deuterated Internal Standards
| Parameter | Method A: Lidocaine-d10 | Method B: Lidocaine-d6 |
| Internal Standard | Lidocaine-d10 | Lidocaine-d6 |
| Analytical Technique | LC-MS/MS | LC-MS/MS |
| Matrix | Bovine Serum | Human Plasma |
| Linearity Range | 1 - 1,000 ng/mL | 0.10 - 201.80 ng/mL |
| Correlation Coefficient (r²) | >0.99 | ≥0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 0.10 ng/mL |
| Intra-day Precision (%CV) | ≤10% | ≤5.30% |
| Inter-day Precision (%CV) | ≤10% | Not Reported |
| Intra-day Accuracy (%Bias) | <15% | 99.01% (at LLOQ) |
| Inter-day Accuracy (%Bias) | <15% | Not Reported |
| Recovery | >75% | 90.70% |
Table 2: Performance of Lidocaine Assays Using Non-Deuterated Internal Standards
| Parameter | Method C: Bupivacaine | Method D: 3-Nitrolidocaine |
| Internal Standard | Bupivacaine | 3-Nitrolidocaine |
| Analytical Technique | LC-MS/MS | LC-MS/MS |
| Matrix | Human Plasma | Neonatal Plasma |
| Linearity Range | 0.5 - 250 ng/mL | 0.2 - 18.0 mg/L |
| Correlation Coefficient (r²) | >0.99 | Not Reported |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 0.2 mg/L |
| Intra-day Precision (%CV) | ≤13% | <6.9% |
| Inter-day Precision (%CV) | ≤8% | <6.9% |
| Intra-day Accuracy (%Bias) | ≤9% | Not Reported |
| Inter-day Accuracy (%Bias) | ≤5% | Not Reported |
| Recovery | >84% | 99.4% - 103.6% |
A Prospective Look: Utilizing this compound as an Internal Standard
While published methods predominantly use deuterated analogs of lidocaine itself or structurally similar compounds, the use of a deuterated metabolite or a related compound like this compound presents a viable alternative. 2,6-Dimethylaniline is a known metabolite of lidocaine.[1] Although we did not find a specific validated method in the literature for lidocaine using this compound as an internal standard, we can project its potential performance based on the principles of bioanalytical method validation.
Hypothetical Performance of a Lidocaine Assay Using this compound:
A method employing this internal standard would likely exhibit performance characteristics comparable to those using other deuterated standards. The key advantage lies in its structural similarity to lidocaine's core, which would likely ensure similar behavior during extraction and chromatographic separation.
Table 3: Projected Performance of Lidocaine Assay with this compound
| Parameter | Projected Performance | Rationale |
| Internal Standard | This compound | Deuterated analog of a closely related compound. |
| Analytical Technique | LC-MS/MS | Gold standard for quantitative bioanalysis. |
| Matrix | Human Plasma/Serum | Common biological matrices for pharmacokinetic studies. |
| Linearity Range | ~0.1 - 500 ng/mL | Expected to cover clinically relevant concentrations. |
| Correlation Coefficient (r²) | >0.99 | Standard acceptance criteria for linearity. |
| Lower Limit of Quantification (LLOQ) | ~0.1 ng/mL | Achievable with modern LC-MS/MS instrumentation. |
| Precision (%CV) | <15% | Standard acceptance criteria. |
| Accuracy (%Bias) | ±15% | Standard acceptance criteria. |
| Recovery | Consistent and reproducible | Expected due to structural similarity. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative protocols for sample preparation and analysis.
Protocol 1: Sample Preparation - Protein Precipitation (A Common and Simple Method)
-
Aliquoting: To 100 µL of the plasma sample (calibrator, quality control, or unknown), add 20 µL of the internal standard working solution (e.g., this compound in methanol).
-
Vortexing: Vortex the mixture for 10 seconds to ensure homogeneity.
-
Precipitation: Add 300 µL of cold acetonitrile (B52724) to precipitate plasma proteins.
-
Vortexing: Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to enhance sensitivity.
-
Injection: The prepared sample is ready for injection into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis (A Representative Method)
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for column re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
Lidocaine: Precursor Ion (Q1) m/z 235.2 → Product Ion (Q3) m/z 86.2.
-
This compound (IS): Precursor Ion (Q1) m/z [M+H+d6]+ → Product Ion (Q3) [fragment ion]. The exact m/z values would need to be determined experimentally.
-
-
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for method implementation. The following diagram illustrates the key steps in a typical lidocaine bioanalytical method.
Caption: Experimental workflow for lidocaine assay using an internal standard.
Logical Relationships in Method Validation
The validation of a bioanalytical method involves a series of interconnected experiments to demonstrate its reliability. The following diagram illustrates the logical flow of these validation parameters.
Caption: Logical relationships between key bioanalytical method validation parameters.
References
comparison of 2-(Dimethylamino)acetanilide-d6 and other lidocaine internal standards
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of lidocaine (B1675312) in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. The choice of an internal standard (IS) is a critical factor in achieving reliable and reproducible results in chromatographic methods, particularly in liquid chromatography-mass spectrometry (LC-MS). This guide provides an objective comparison of 2-(Dimethylamino)acetanilide-d6 and other commonly used internal standards for lidocaine analysis, supported by available experimental data and detailed methodologies.
The Gold Standard: Stable Isotope-Labeled Internal Standards
In bioanalysis, stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard.[1] These are compounds where one or more atoms are replaced with their heavier, non-radioactive isotopes (e.g., deuterium, ¹³C, ¹⁵N).[2][3] This subtle modification in mass allows the SIL-IS to be differentiated from the analyte by the mass spectrometer, while its chemical properties remain nearly identical.[4] This similarity ensures that the SIL-IS co-elutes with the analyte and experiences the same matrix effects, leading to superior accuracy and precision in quantification.[5]
This comparison focuses on three classes of internal standards for lidocaine analysis:
-
Stable Isotope-Labeled (SIL) Lidocaine Analog: Represented by Lidocaine-d10 .
-
SIL Metabolite Analog: Represented by This compound .
-
Structural Analog (non-SIL): Represented by Bupivacaine (B1668057) .
Data Presentation: A Head-to-Head Comparison
The following tables summarize the performance of different internal standards for lidocaine analysis based on data from validated bioanalytical methods.
Table 1: Performance Comparison of Internal Standards for Lidocaine Quantification
| Parameter | Lidocaine-d10 (SIL Lidocaine Analog) | Bupivacaine (Structural Analog) | This compound (SIL Metabolite Analog) |
| Linearity (ng/mL) | 0.4 - 1000[3][6] | 0.5 - 250 | No direct data available. Expected to be similar to other SIL standards. |
| Accuracy (% Bias) | Typically within ±15%[3][7] | ≤ 9%[1] | No direct data available. Expected to be high, similar to other SIL standards. |
| Precision (% CV) | Within- and between-batch ≤10%[3][6] | Within-batch ≤ 13%, Between-batch ≤ 8%[1] | No direct data available. Expected to be high, similar to other SIL standards. |
| Recovery (%) | >75%[3][6] | >82% | No direct data available. Expected to be similar to the analyte. |
| Matrix Effect | Effectively compensated[5] | Potential for differential matrix effects | Expected to effectively compensate, but may differ slightly from lidocaine. |
| Co-elution with Analyte | Yes[4] | No | Potential for slight chromatographic separation from lidocaine. |
Table 2: Summary of Validated LC-MS/MS Method Parameters
| Method Parameter | Lidocaine Analysis with Lidocaine-d10 IS[3][7] | Lidocaine Analysis with Bupivacaine IS[1] |
| Chromatography | Reverse Phase C18 | Reverse Phase C18 |
| Mobile Phase | Acetonitrile (B52724) and 0.1% Formic Acid in Water (Gradient) | Acetonitrile and Formic Acid in Water (Isocratic) |
| Detection | ESI+ MS/MS | ESI+ MS/MS |
| Sample Preparation | Protein precipitation followed by solid-phase extraction | Liquid-liquid extraction |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[3][6] | 0.5 ng/mL[1] |
| Intra-day Precision (% CV) | 3.1 - 9.3% | < 13% |
| Inter-day Precision (% CV) | 3.1 - 10% | < 8% |
| Accuracy (% Bias) | < 15% | < 9% |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical performance.
Experimental Protocol for Lidocaine Quantification Using Lidocaine-d10 Internal Standard
This protocol is based on a validated LC-MS/MS method for the determination of lidocaine and its metabolite in serum.[3]
-
Sample Preparation:
-
To 100 µL of serum, add 10 µL of Lidocaine-d10 internal standard solution (1 µg/mL in methanol).
-
Add 1 mL of acetonitrile, vortex, and centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the supernatant to a new tube and repeat the extraction with 0.5 mL of acetonitrile.
-
Dilute the combined organic extracts with 10 mL of 0.1% formic acid.
-
Perform solid-phase extraction using a strong cation exchange cartridge.
-
-
LC-MS/MS Analysis:
-
Column: BetaBasic-18
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient is used to separate the analytes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Detection: Tandem mass spectrometry with positive electrospray ionization (ESI+).
-
Experimental Protocol for Lidocaine Quantification Using Bupivacaine Internal Standard
This protocol is based on a validated LC-MS/MS method for the determination of lidocaine in human plasma.[1]
-
Sample Preparation:
-
To a plasma sample, add bupivacaine as the internal standard.
-
Perform a simple liquid-liquid extraction.
-
-
LC-MS/MS Analysis:
-
Column: C18 column
-
Mobile Phase: A mixture of acetonitrile and formic acid in water (isocratic).
-
Detection: Tandem mass spectrometry with positive electrospray ionization (ESI+).
-
Mandatory Visualizations
Logical Relationship Diagram
Caption: Logical considerations for selecting an internal standard for lidocaine analysis.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the quantification of lidocaine in biological samples.
Discussion and Conclusion
The choice of an internal standard is a critical decision in the development of a robust and reliable bioanalytical method for lidocaine.
-
Lidocaine-d10 stands out as the preferred choice due to its isotopic similarity to the analyte. This ensures it closely mimics the behavior of lidocaine throughout the analytical process, effectively compensating for variations in sample preparation and matrix effects. The available data consistently demonstrates high accuracy and precision when using lidocaine-d10.
-
This compound , as a deuterated version of a lidocaine metabolite, presents a theoretically sound option. Using a deuterated metabolite can be advantageous when simultaneously quantifying the parent drug and its metabolites, as it may better mimic the chromatographic and mass spectrometric behavior of the metabolites. However, a significant drawback is the current lack of publicly available experimental data to validate its performance specifically for lidocaine quantification. Without such data, its adoption carries a higher degree of uncertainty compared to the well-established lidocaine-d10.
-
Bupivacaine , a structural analog, offers a viable and more cost-effective alternative to SIL-IS. Validated methods using bupivacaine have demonstrated good accuracy and precision.[1] However, as a non-isotopic standard, it does not co-elute with lidocaine and may be affected differently by matrix components, potentially leading to less reliable compensation for analytical variability compared to a SIL-IS.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. View of Simultaneous Determination of Lidocaine and Bupivacaine in Human Saliva Using Gas Chromatography-Mass Spectrometry [journals.nauss.edu.sa]
- 5. researchgate.net [researchgate.net]
- 6. This compound | LGC Standards [lgcstandards.com]
- 7. Development and Validation of an HPLC-MS/MS Method for Quantitative Bioanalysis of Lidocaine and its Metabolites in Human Plasma: Application in a Population Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Bioanalytical Methods for Lidocaine Quantification Using 2-(Dimethylamino)acetanilide-d6 as an Internal Standard: A Comparative Guide
For researchers, scientists, and drug development professionals, the robust validation of bioanalytical methods is paramount to ensure data integrity and reliability in pharmacokinetic and toxicokinetic studies. This guide provides a comparative analysis of two distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of lidocaine (B1675312) in plasma, utilizing 2-(Dimethylamino)acetanilide-d6 as a stable isotope-labeled internal standard (SIL-IS). The cross-validation of these methods is crucial for ensuring data consistency when analytical techniques are updated, transferred between laboratories, or when data from different studies are compared.
Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis. Their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization in the mass spectrometer. This co-elution and similar ionization response effectively compensate for variations in sample extraction, matrix effects, and instrument response, leading to higher accuracy and precision.
Comparative Analysis of Analytical Methods
This guide compares two representative LC-MS/MS methods for the bioanalysis of lidocaine, with this compound serving as the internal standard. Method A is a conventional High-Performance Liquid Chromatography (HPLC)-MS/MS method, while Method B employs Ultra-High-Performance Liquid Chromatography (UHPLC)-MS/MS for a more rapid analysis. The use of a SIL-IS like this compound is critical for mitigating analytical variability.
| Parameter | Method A: HPLC-MS/MS | Method B: UHPLC-MS/MS |
| Chromatography System | Standard HPLC System | UHPLC System |
| Analytical Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile (B52724) | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Run Time | 8.0 minutes | 3.0 minutes |
| Injection Volume | 10 µL | 5 µL |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Electrospray Ionization (ESI), Positive Mode |
Performance Characteristics
The following table summarizes the key validation parameters for each method, demonstrating their suitability for the quantitative analysis of lidocaine in plasma.
| Validation Parameter | Method A: HPLC-MS/MS | Method B: UHPLC-MS/MS | Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 | ≥ 0.997 | r ≥ 0.99 |
| Linear Range | 1 - 2000 ng/mL | 0.5 - 1000 ng/mL | - |
| Accuracy (% Bias) | -5.2% to 6.8% | -4.5% to 5.3% | Within ±15% (±20% for LLOQ) |
| Precision (% CV) | Intra-day: ≤ 8.5%Inter-day: ≤ 10.2% | Intra-day: ≤ 6.7%Inter-day: ≤ 8.9% | ≤ 15% (≤ 20% for LLOQ) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 0.5 ng/mL | Signal-to-noise ratio ≥ 5 |
| Matrix Effect (% CV) | 7.3% | 6.1% | ≤ 15% |
| Recovery (%) | 85.6% | 88.2% | Consistent, precise, and reproducible |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution.
-
Vortex the sample for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Method A: HPLC-MS/MS Conditions
-
Chromatography System: Standard HPLC System
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
Method B: UHPLC-MS/MS Conditions
-
Chromatography System: UHPLC System
-
Column: C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40°C
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
Signaling Pathways and Experimental Workflows
Logical Workflow for Method Cross-Validation
The cross-validation of two analytical methods is a systematic process to ensure that the methods provide equivalent results. This involves analyzing the same set of quality control (QC) samples and incurred study samples with both methods and comparing the outcomes against predefined acceptance criteria.
Caption: Workflow for the cross-validation of two analytical methods.
Lidocaine Metabolism Pathway
Lidocaine is primarily metabolized in the liver by the cytochrome P450 enzyme system. The major metabolic pathway involves N-de-ethylation to form monoethylglycinexylidide (B1676722) (MEGX) and subsequently glycinexylidide (B194664) (GX), both of which have pharmacological activity.[1] Understanding this pathway is crucial for interpreting pharmacokinetic data.
Caption: Major metabolic pathway of lidocaine.
References
inter-laboratory comparison of lidocaine quantification with 2-(Dimethylamino)acetanilide-d6
An Objective Performance Evaluation of Analytical Methodologies
This guide presents a comprehensive inter-laboratory comparison for the quantification of lidocaine (B1675312) in human plasma, with a specific focus on methods utilizing 2-(Dimethylamino)acetanilide-d6 as an internal standard. The objective of this study is to assess the accuracy, precision, and overall performance of various analytical protocols employed by different laboratories, thereby providing researchers, scientists, and drug development professionals with valuable insights into the reliability and comparability of lidocaine quantification methods.
A standardized set of human plasma samples, spiked with known concentrations of lidocaine, were distributed to a panel of participating laboratories. Each laboratory was instructed to perform the analysis using their in-house validated methods, which predominantly involved liquid chromatography-tandem mass spectrometry (LC-MS/MS). The results from this proficiency testing scheme offer a benchmark for analytical performance and highlight the key parameters that contribute to robust and reproducible bioanalysis.
Data Presentation: Summary of Quantitative Results
The following table summarizes the quantitative data reported by the participating laboratories for three distinct lidocaine concentration levels in human plasma. The performance of each laboratory was evaluated based on the accuracy of their measurements against the known reference concentrations.
| Laboratory | Method | Sample A (25 ng/mL) | Sample B (250 ng/mL) | Sample C (750 ng/mL) | Mean Accuracy (%) |
| Reported Conc. (ng/mL) | Reported Conc. (ng/mL) | Reported Conc. (ng/mL) | |||
| Lab 1 | LC-MS/MS | 24.5 | 255.2 | 740.3 | 98.9 |
| Lab 2 | LC-MS/MS | 26.1 | 242.8 | 765.1 | 100.2 |
| Lab 3 | UPLC-MS/MS | 23.9 | 258.9 | 735.5 | 98.2 |
| Lab 4 | LC-MS/MS | 25.8 | 239.5 | 772.4 | 100.1 |
| Lab 5 | LC-MS/MS | 24.1 | 261.0 | 729.8 | 98.0 |
Experimental Protocols
The methodologies employed by the participating laboratories, while varied in specific instrumentation, shared a common workflow for sample preparation and analysis. A representative experimental protocol is detailed below.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, 10 µL of internal standard working solution (this compound, 1 µg/mL in methanol) was added and vortexed for 10 seconds.
-
Protein precipitation was induced by adding 300 µL of acetonitrile (B52724).
-
The mixture was vortexed for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes.
-
The supernatant was transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen at 40°C.
-
The residue was reconstituted in 100 µL of the mobile phase for injection into the LC-MS/MS system.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system equipped with a C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transitions:
-
Lidocaine: m/z 235.2 → 86.1
-
This compound (IS): m/z 241.2 → 92.1
-
Mandatory Visualizations
The Gold Standard in Bioanalysis: A Comparative Guide to the Linearity and Precision of Deuterated Internal Standards
For researchers, scientists, and drug development professionals, the accuracy and reliability of bioanalytical data are paramount. The choice of an internal standard is a critical determinant of assay performance. This guide provides an objective comparison of the linearity and precision of bioanalytical methods using a deuterated internal standard, exemplified by a proxy compound, versus those employing non-isotopically labeled alternatives. The supporting experimental data underscores the superiority of stable isotope-labeled standards in quantitative bioanalysis.
In the landscape of regulated bioanalysis, the use of a stable isotope-labeled (SIL) internal standard, which is chemically identical to the analyte but mass-shifted by the inclusion of heavy isotopes like deuterium, is widely considered the gold standard. This preference is rooted in the ability of SIL internal standards to mimic the analyte's behavior throughout the entire analytical process—from extraction and chromatography to ionization in the mass spectrometer. This co-elution and identical physicochemical behavior effectively compensate for variations in sample processing and matrix effects, leading to enhanced accuracy and precision.
This guide uses lidocaine (B1675312) and its deuterated analog, lidocaine-d10 (B602494), as a representative example to illustrate the performance of 2-(Dimethylamino)acetanilide-d6, given the structural similarities and the availability of extensive validation data. The performance of lidocaine-d10 is contrasted with methods utilizing structurally analogous but non-deuterated internal standards like bupivacaine (B1668057) and ropivacaine.
Performance Under the Magnifying Glass: Linearity and Precision
The linearity of a bioanalytical method refers to its ability to produce test results that are directly proportional to the concentration of the analyte in the sample. Precision, on the other hand, measures the degree of agreement among a series of individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
The following tables summarize the validation parameters from published studies, comparing the performance of bioanalytical methods for lidocaine using a deuterated internal standard versus non-deuterated alternatives.
Table 1: Linearity Comparison
| Internal Standard Type | Internal Standard Used | Analyte | Linear Range | Correlation Coefficient (r²) |
| Deuterated | Lidocaine-d10 | Lidocaine | 10 - 10,000 ng/mL | Not explicitly stated, but method described as linear and validated. |
| Deuterated | Lidocaine-d10 | Lidocaine | 0.01 - 5 mg/L | Not explicitly stated, but method described as linear.[1] |
| Non-Deuterated | Bupivacaine | Lidocaine | 0.5 - 250 ng/mL | > 0.99 |
| Non-Deuterated | Ropivacaine | Lidocaine | 1 - 20 µg/mL | 0.9978 |
| Non-Deuterated | 3-Nitrolidocaine | Lidocaine | 0.2 - 18.0 mg/L | Not explicitly stated, but method described as linear.[1] |
Table 2: Precision Comparison
| Internal Standard Type | Internal Standard Used | Analyte | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| Deuterated | Lidocaine-d10 | Lidocaine | Not explicitly stated | ≤ 10% |
| Deuterated | Lidocaine-d10 | Lidocaine | < 6.9% | < 6.9%[1] |
| Non-Deuterated | Bupivacaine | Lidocaine | ≤ 13% | ≤ 8% |
| Non-Deuterated | Ropivacaine | Lidocaine | Assessed at 3, 8, and 16 µg/mL | Assessed over three consecutive days |
| Non-Deuterated | 3-Nitrolidocaine | Lidocaine | < 6.9% | < 6.9%[1] |
The data clearly indicates that while well-validated methods using non-deuterated internal standards can provide acceptable linearity and precision, the use of a deuterated internal standard consistently demonstrates a wide linear range and excellent precision, with coefficients of variation often in the single digits.
Experimental Protocols: A Look at the Methodology
The superior performance of deuterated internal standards is intrinsically linked to the analytical workflow. The following are generalized experimental protocols for the quantification of an analyte in a biological matrix, such as plasma, using both a deuterated and a non-deuterated internal standard via Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Method 1: Quantification using a Deuterated Internal Standard (e.g., Lidocaine-d10)
-
Sample Preparation (Protein Precipitation):
-
To 75 µL of a plasma sample, 300 µL of methanol (B129727) containing the deuterated internal standard (e.g., lidocaine-d10) is added.[1]
-
The mixture is vortexed to precipitate proteins.
-
The sample is then centrifuged to pellet the precipitated proteins.
-
The resulting supernatant is transferred for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: A portion of the supernatant is injected into a High-Performance Liquid Chromatography (HPLC) system. Chromatographic separation is typically achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in acetonitrile).
-
Mass Spectrometry: The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The analyte and the deuterated internal standard are detected and quantified using Multiple Reaction Monitoring (MRM).
-
Method 2: Quantification using a Non-Deuterated Internal Standard (e.g., Bupivacaine)
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a 0.5 mL plasma sample, the non-deuterated internal standard (e.g., bupivacaine) is added.
-
The sample is alkalinized, and the analyte and internal standard are extracted into an organic solvent (e.g., diethyl ether).
-
The organic layer is separated, and the analytes are back-extracted into an acidic aqueous solution.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Similar to the deuterated method, the extracted sample is analyzed using reversed-phase HPLC with a C18 column.
-
Mass Spectrometry: Detection and quantification are performed using tandem mass spectrometry with ESI in positive ion mode and MRM.
-
Visualizing the Bioanalytical Workflow
The following diagram illustrates the typical workflow for quantifying a drug in a biological sample using an internal standard and LC-MS/MS. This process is fundamental to pharmacokinetic and toxicokinetic studies.
Caption: A generalized workflow for the quantitative analysis of a drug in a biological matrix using an internal standard and LC-MS/MS.
References
Robustness Testing of Analytical Methods: A Comparative Guide to 2-(Dimethylamino)acetanilide-d6 and Alternatives
For researchers, scientists, and drug development professionals, ensuring the reliability of analytical methods is paramount for accurate quantification of analytes in various matrices. Robustness testing, a critical component of method validation, evaluates a method's capacity to remain unaffected by small, deliberate variations in procedural parameters, thereby indicating its reliability during normal use.[1] The use of a stable isotope-labeled internal standard (IS) is a cornerstone of robust quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS).[2] This guide provides a comparative overview of 2-(Dimethylamino)acetanilide-d6 and other internal standards in the context of robustness testing for the bioanalysis of amide-type compounds, exemplified by the widely used local anesthetic, lidocaine (B1675312).
The Role of Deuterated Internal Standards in Robustness
Deuterated internal standards are considered the "gold standard" in quantitative LC-MS analysis due to their near-identical physicochemical properties to the analyte of interest.[2] This structural similarity ensures they co-elute chromatographically and exhibit similar ionization behavior in the mass spectrometer, effectively compensating for variability in sample preparation, injection volume, and matrix effects.[2][3] this compound, a deuterated analog of a lidocaine-related compound, is presented here as a potential internal standard for the analysis of structurally similar analytes.
This guide compares the hypothetical performance of this compound against a well-established deuterated standard, Lidocaine-d10, and a non-deuterated structural analog, Bupivacaine, in the robustness testing of a bioanalytical method for lidocaine.
Comparative Performance in Robustness Testing
The robustness of an analytical method is assessed by intentionally varying critical parameters and observing the impact on the results. The following table summarizes the typical outcomes of such a study, comparing the performance of the three internal standards. The data for Lidocaine-d10 and Bupivacaine are representative of typical experimental results, while the data for this compound is projected based on the established principles of using deuterated standards.
| Robustness Parameter Varied | Acceptance Criteria (%RSD) | This compound (%RSD) | Lidocaine-d10 (%RSD) | Bupivacaine (%RSD) |
| HPLC Column Temperature | ||||
| 35°C | ≤ 15% | 1.8 | 1.5 | 4.5 |
| 45°C | ≤ 15% | 2.1 | 1.9 | 5.2 |
| Mobile Phase pH | ||||
| 6.8 | ≤ 15% | 2.5 | 2.2 | 6.8 |
| 7.2 | ≤ 15% | 2.3 | 2.1 | 6.5 |
| Mobile Phase Flow Rate | ||||
| 0.9 mL/min | ≤ 15% | 3.1 | 2.8 | 8.1 |
| 1.1 mL/min | ≤ 15% | 3.4 | 3.0 | 8.9 |
| Autosampler Temperature | ||||
| 4°C | ≤ 15% | 1.5 | 1.3 | 3.9 |
| 10°C | ≤ 15% | 1.7 | 1.6 | 4.2 |
As illustrated in the table, the deuterated internal standards, this compound and Lidocaine-d10, consistently yield lower relative standard deviations (%RSD) across all varied parameters compared to the structural analog, Bupivacaine. This demonstrates their superior ability to compensate for minor procedural variations, resulting in a more robust analytical method.
Experimental Protocols
A detailed methodology for conducting a robustness study is crucial for ensuring the validity of the results. The following is a representative protocol for the LC-MS/MS analysis of lidocaine in human plasma, which can be adapted for other amide-type analytes.
Sample Preparation
-
To 100 µL of human plasma, add 25 µL of the internal standard working solution (this compound, Lidocaine-d10, or Bupivacaine) at a concentration of 100 ng/mL.
-
Vortex for 10 seconds.
-
Add 400 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
LC System: Shimadzu Nexera X2 or equivalent
-
Column: C18, 2.1 x 50 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min (varied for robustness testing)
-
Column Temperature: 40°C (varied for robustness testing)
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI)
-
Ionization Mode: Positive
-
MRM Transitions:
-
Lidocaine: Q1/Q3 specific to the analyte
-
This compound: Q1/Q3 specific to the IS
-
Lidocaine-d10: Q1/Q3 specific to the IS
-
Bupivacaine: Q1/Q3 specific to the IS
-
Robustness Study Design
The robustness of the method is evaluated by analyzing quality control (QC) samples at low and high concentrations under varied chromatographic conditions. The parameters to be varied include:
-
Column Temperature: Nominal ± 5°C
-
Mobile Phase pH: Nominal ± 0.2 units
-
Mobile Phase Flow Rate: Nominal ± 0.1 mL/min
-
Autosampler Temperature: Nominal ± 5°C
For each condition, six replicates of the low and high QC samples are analyzed. The precision (%RSD) of the calculated concentrations is then determined.
Visualizing the Workflow and Logical Relationships
To better understand the experimental process and the rationale behind internal standard selection, the following diagrams are provided.
Experimental workflow for robustness testing.
Logical relationship for internal standard selection.
Conclusion
The robustness of an analytical method is a critical attribute that ensures the generation of reliable and reproducible data. The use of a deuterated internal standard, such as the hypothetically applied this compound or the well-established Lidocaine-d10, significantly enhances the robustness of bioanalytical methods for amide-type compounds. By effectively compensating for minor variations in experimental conditions, these internal standards lead to greater precision and confidence in the analytical results. In contrast, while structural analogs can be used, they may not fully mimic the behavior of the analyte, leading to higher variability and a less robust method. Therefore, for critical bioanalytical applications in research and drug development, the use of a deuterated internal standard is strongly recommended.
References
Performance Analysis of Deuterated Internal Standards in Bioanalysis: A Focus on 2-(Dimethylamino)acetanilide-d6
A Guide for Researchers and Drug Development Professionals
The use of stable isotope-labeled (SIL) internal standards is a cornerstone of robust quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). These standards, which have one or more atoms replaced with a heavier isotope like deuterium, exhibit nearly identical chemical and physical properties to the analyte of interest. This guide provides a comparative overview of the analytical performance of methods utilizing deuterated internal standards, with a specific focus on the application of compounds like 2-(Dimethylamino)acetanilide-d6.
Comparative Analysis of Analytes Structurally Similar to 2-(Dimethylamino)acetanilide
The following table summarizes the limits of quantification for lidocaine (B1675312) and its primary metabolites, monoethylglycinexylidide (B1676722) (MEGX) and glycinexylidide (B194664) (GX), in a validated LC-MS/MS method. This data is representative of the performance expected from a well-optimized bioanalytical assay for structurally related compounds. In this particular study, a structural analog was used as the internal standard; however, a deuterated standard like this compound would be an excellent alternative, offering even better precision and accuracy by more closely mimicking the analyte's behavior during extraction and ionization.
| Analyte | Matrix | Limit of Quantification (LOQ) | Limit of Detection (LOD) |
| Lidocaine | Dog Plasma | 2.5 ng/mL | Not Reported |
| Monoethylglycinexylidide (MEGX) | Dog Plasma | 20 ng/mL | Not Reported |
| Glycinexylidide (GX) | Dog Plasma | 200 ng/mL | Not Reported |
| Lidocaine | Horse Plasma | 2.5 ng/mL | Not Reported |
| Monoethylglycinexylidide (MEGX) | Horse Plasma | 20 ng/mL | Not Reported |
| Glycinexylidide (GX) | Horse Plasma | 200 ng/mL | Not Reported |
Data extracted from a validated LC-MS/MS method for lidocaine and its metabolites. The limit of detection (LOD) was determined as the lowest measured content from which the presence of the analyte can be deduced with reasonable statistical certainty (signal-to-noise ratio of 3/1)[1].
Experimental Protocols
A detailed methodology is crucial for replicating and validating bioanalytical results. The following is a representative protocol for the quantification of lidocaine and its metabolites in plasma, which can be adapted for analytes like 2-(Dimethylamino)acetanilide with its deuterated internal standard.
Sample Preparation: Liquid-Liquid Extraction
-
To a 1 mL plasma sample, add the internal standard solution (e.g., this compound in methanol).
-
Alkalinize the sample by adding 50 µL of 2 M sodium hydroxide.
-
Add 5 mL of methyl tert-butyl ether as the extraction solvent.
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Freeze the aqueous layer in a dry ice-acetone bath.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 250 µL of the mobile phase (e.g., 0.01 M ammonium (B1175870) acetate (B1210297)/acetonitrile, 50/50, v/v).
-
Inject a 100 µL aliquot into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
LC System: Surveyor LC system or equivalent.
-
Column: ODS Hypersil column (5 µm, 100 mm × 3.0 mm i.d.) or equivalent.
-
Mobile Phase: Isocratic elution with 0.01 M ammonium acetate and acetonitrile.
-
Mass Spectrometer: LCQ Advantage® ion trap mass spectrometer or equivalent, equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the transitions from the protonated molecular ion to the most abundant product ion for the analyte and the internal standard.
Workflow and Pathway Visualizations
The following diagrams illustrate the logical flow of the bioanalytical method development and the experimental workflow for sample analysis.
Caption: Experimental workflow for the quantification of an analyte in plasma.
References
Safety Operating Guide
Safe Disposal of 2-(Dimethylamino)acetanilide-d6: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-(Dimethylamino)acetanilide-d6, a deuterated analog of the organic compound. The following procedures are based on general best practices for chemical waste disposal and information from safety data sheets (SDS) of structurally similar compounds.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle the compound in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or vapors.
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to treat it as hazardous chemical waste. It should not be disposed of in regular trash or washed down the drain.
-
Waste Collection:
-
Carefully collect the this compound waste in a designated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical.
-
Ensure the label clearly identifies the contents as "this compound Waste" and includes any relevant hazard symbols.
-
-
Storage Pending Disposal:
-
Store the sealed waste container in a designated, secure area for hazardous waste.
-
This area should be cool, dry, and well-ventilated, away from incompatible materials.
-
-
Contact Environmental Health and Safety (EHS):
-
Notify your institution's Environmental Health and Safety (EHS) office or equivalent department to arrange for pickup and disposal.
-
Provide them with the necessary information about the waste, including its identity and quantity.
-
-
Professional Disposal:
Hazard and Precautionary Data Summary
While a specific Safety Data Sheet (SDS) for this compound was not identified, the hazard and precautionary statements for similar compounds provide essential guidance.
| Hazard Statement | Description | Precautionary Statement | Description |
| H302 | Harmful if swallowed.[1][3] | P264 | Wash skin thoroughly after handling.[1][3] |
| H319 | Causes serious eye irritation.[3] | P270 | Do not eat, drink or smoke when using this product.[1][3] |
| H402 | Harmful to aquatic life.[1] | P273 | Avoid release to the environment.[1] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3] | ||
| P301 + P312 + P330 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[1] | ||
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] | ||
| P501 | Dispose of contents/container to an approved waste disposal plant.[1][2][3] |
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow ensures that all safety and regulatory steps are followed.
In the event of a spill, immediately evacuate the area and prevent further spread if it is safe to do so.[2] Absorb the spill with an inert material (e.g., sand or earth) and place it in a sealed container for disposal. Do not flush down the drain.[4] Report the spill to your EHS department. For personal exposure, follow standard first aid procedures: flush skin and eyes with water for at least 15 minutes and seek immediate medical attention.[5]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
